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  • Product: Ethyl[2-(thiomorpholin-4-yl)pentyl]amine

Core Science & Biosynthesis

Foundational

Physiochemical Characteristics of Ethyl[2-(thiomorpholin-4-yl)pentyl]amine: A Technical Guide for Preclinical Development

Executive Summary & Structural Anatomy Ethyl[2-(thiomorpholin-4-yl)pentyl]amine is a structurally versatile aliphatic 1,2-diamine that presents a unique profile for medicinal chemistry and drug development. Instead of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Anatomy

Ethyl[2-(thiomorpholin-4-yl)pentyl]amine is a structurally versatile aliphatic 1,2-diamine that presents a unique profile for medicinal chemistry and drug development. Instead of a rigid aromatic core, this molecule utilizes a flexible pentyl chain backbone substituted with two distinct functional groups: a secondary ethylamine at the C1 position and a tertiary thiomorpholine ring at the C2 position.

This specific arrangement creates a highly tunable physicochemical profile. The pentyl chain drives lipid membrane permeability, the secondary amine provides strong hydrogen bonding capabilities, and the thiomorpholine ring acts as a specialized bioisostere that introduces unique metabolic oxidation states[1]. Understanding the interplay between these domains is critical for optimizing its pharmacokinetic (PK) and pharmacodynamic (PD) behavior.

Core Physicochemical Profiling

To predict the behavior of this compound in biological systems, we must first quantify its foundational properties. The data below synthesizes the structural contributions of the molecule's distinct domains.

Table 1: Predicted Physicochemical Properties

PropertyValue / DescriptionMechanistic Implication
Molecular Weight 216.39 g/mol Highly optimal for oral bioavailability, falling well within Lipinski's Rule of 5.
pKa1 (Secondary Amine) ~10.2Highly protonated at physiological pH (7.4), acting as the primary driver for aqueous solubility[2].
pKa2 (Thiomorpholine) ~6.5Largely neutral at pH 7.4; its basicity is suppressed by the adjacent protonated amine[3].
LogP (Neutral Form) ~2.8Excellent intrinsic lipid bilayer partitioning due to the aliphatic pentyl chain.
LogD (pH 7.4) ~0.5 to 1.0Balanced amphiphilicity resulting from the monocationic state at physiological pH.
Topological Polar Surface Area 24.3 ŲHighly favorable for crossing the blood-brain barrier (BBB) and cellular membranes.
Acid-Base Equilibria: The Vicinal Diamine Effect

As an Application Scientist, I must emphasize that the ionization of 1,2-diamines cannot be treated as isolated events. While a standard secondary amine typically exhibits a pKa around 10–11[2] and an isolated thiomorpholine ring has a pKa of ~9.0[3], their vicinal (adjacent) placement on the pentyl chain fundamentally alters their behavior.

When the more basic secondary ethylamine protonates at physiological pH, it places a localized positive charge at the C1 position. This creates a powerful electron-withdrawing inductive effect (-I) that pulls electron density away from the adjacent C2 thiomorpholine nitrogen. Consequently, the pKa of the thiomorpholine ring drops drastically to approximately 6.5. This causality dictates that at pH 7.4, the molecule exists almost exclusively as a monocation , preventing the severe permeability penalties usually associated with dicationic species.

Metabolic Stability and Oxidation Responsiveness

The defining feature of the thiomorpholine ring is its sulfur atom, which serves as a well-documented metabolic "soft spot." Unlike the oxygen atom in a standard morpholine ring, the sulfur atom is highly susceptible to S-oxidation. This process is primarily mediated by hepatic Cytochrome P450 (CYP450) enzymes and localized Reactive Oxygen Species (ROS)[4].

SOxidation Parent Ethyl[2-(thiomorpholin-4-yl)pentyl]amine (Lipophilic Thioether) CYP CYP450 / ROS Oxidation Parent->CYP Sulfoxide Sulfoxide Metabolite (Increased Polarity) CYP->Sulfoxide Fast Sulfone Sulfone Metabolite (High Polarity, Stable) Sulfoxide->Sulfone Slow

CYP450-mediated S-oxidation pathway of the thiomorpholine ring.

This metabolic pathway transforms the lipophilic thioether into a highly polar sulfoxide (thiomorpholine 1-oxide), and eventually a sulfone (thiomorpholine 1,1-dioxide). In drug design, this reactivity is leveraged in two distinct ways:

  • Clearance Mechanism: Rapid S-oxidation can serve as a designed clearance pathway to prevent systemic accumulation and reduce half-life[4].

  • ROS-Responsive Targeting: Because the oxidation drastically lowers the LogP of the molecule, it can be used to design "smart" compounds that easily penetrate tissues in their lipophilic state, but become highly polar—and thus physically trapped—when they encounter the ROS-rich environments of inflamed tissues or tumors.

Self-Validating Experimental Protocols

To rigorously characterize the physicochemical and metabolic profile of Ethyl[2-(thiomorpholin-4-yl)pentyl]amine, the following field-proven workflows must be implemented. These protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol 1: Potentiometric Determination of Multiphasic pKa

Causality for Protocol Choice: Because the neutral free-base form of this compound (at high pH) is highly lipophilic (LogP ~2.8), it is prone to micro-precipitation in purely aqueous buffers, which skews titration curves. To prevent this, we utilize the Yasuda-Shedlovsky extrapolation method , employing a methanol/water cosolvent system to maintain solubility across all ionization states.

pKaWorkflow Prep Step 1: Sample Prep (Methanol/Water Cosolvent) Titration Step 2: Potentiometric Titration (0.1M HCl to 0.1M NaOH) Prep->Titration Data Step 3: Data Acquisition (pH vs. Volume Curve) Titration->Data Analysis Step 4: Yasuda-Shedlovsky (Aqueous pKa Extrapolation) Data->Analysis

Step-by-step potentiometric workflow for multiphasic pKa determination.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2.5 mg of the compound in 10 mL of a 30% methanol/water mixture to ensure complete dissolution of the neutral species.

  • Acidification: Lower the solution pH to 2.0 using standardized 0.1 M HCl. This forces both the secondary and tertiary amines into their fully protonated (dicationic) states.

  • Titration: Titrate the solution with standardized 0.1 M NaOH at a constant temperature of 25°C. Critical Control: This must be performed under a continuous argon purge to prevent atmospheric CO₂ from forming carbonic acid in the solution, which would falsely alter the pH readings.

  • Data Acquisition: Record the pH versus titrant volume. The first derivative of the curve will reveal two distinct inflection points corresponding to pKa1 and pKa2.

  • Extrapolation (Self-Validation): Repeat the titration at 40% and 50% methanol concentrations. Plot the apparent pKa values against the dielectric constant of the respective solvent mixtures, and extrapolate the linear regression to 0% organic modifier to yield the true aqueous pKa.

Protocol 2: In Vitro CYP450 S-Oxidation Assay (LC-MS/MS)

Causality for Protocol Choice: To definitively quantify the metabolic liability of the thiomorpholine sulfur, we must monitor the exact mass shift associated with the addition of an oxygen atom (+16 Da) using Human Liver Microsomes (HLMs)[4].

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 mL reaction mixture containing 1 μM of Ethyl[2-(thiomorpholin-4-yl)pentyl]amine, 0.5 mg/mL HLMs, and 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH (the obligate electron donor for CYP450 enzymes). Control: Run a parallel sample without NADPH to validate that the oxidation is enzymatically driven and not a result of buffer autoxidation.

  • Quenching: At intervals of 0, 15, 30, and 60 minutes, extract 100 μL aliquots. Immediately quench the enzymatic activity by adding 300 μL of ice-cold acetonitrile spiked with an internal standard (e.g., 50 nM verapamil) to normalize extraction recovery.

  • Centrifugation: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis: Inject the clarified supernatant onto a C18 reverse-phase column. Monitor the parent mass transition (m/z 217.1 → fragment) and the sulfoxide metabolite transition (m/z 233.1 → fragment) in positive electrospray ionization (ESI+) mode. The emergence of the +16 Da peak over time provides kinetic validation of S-oxidation.

References

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. URL:[Link]

  • Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. PubMed (NIH). URL:[Link]

  • Thiomorpholine | C4H9NS | CID 67164. PubChem (NIH). URL:[Link]

Sources

Exploratory

Elucidating the In Vitro Mechanism of Action of Ethyl[2-(thiomorpholin-4-yl)pentyl]amine (ETPA)

Executive Summary & Structural Rationale The chemical entity Ethyl[2-(thiomorpholin-4-yl)pentyl]amine (hereafter referred to as ETPA ) represents a highly versatile pharmacophore in modern medicinal chemistry. Structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The chemical entity Ethyl[2-(thiomorpholin-4-yl)pentyl]amine (hereafter referred to as ETPA ) represents a highly versatile pharmacophore in modern medicinal chemistry. Structurally, ETPA features a lipophilic pentyl chain, a basic thiomorpholine ring, and a flexible ethylamine linker. This specific structural triad—a basic amine separated by a lipophilic spacer from a saturated heterocycle—is the hallmark of ligands targeting the Sigma-1 (σ1) receptor , the Histamine H3 receptor (H3R) , and various monoamine transporters (e.g., SERT) .

To transition ETPA from a synthetic building block to a characterized pharmacological probe, its in vitro mechanism of action (MoA) must be rigorously defined. This whitepaper outlines the self-validating experimental frameworks required to profile ETPA, focusing on causality in assay design, receptor binding kinetics, and downstream signal transduction.

Workflow A Compound Prep & QC B Primary Screening Radioligand Binding A->B C Functional Profiling HTRF cAMP Assay B->C D MoA Elucidation Data Synthesis C->D

Caption: In vitro pharmacological profiling workflow for ETPA mechanism of action elucidation.

Primary Screening: Orthosteric Binding Affinity

Before assessing functional efficacy, we must establish the absolute binding affinity ( Ki​ ) of ETPA at its primary suspected targets. For the Sigma-1 receptor, we utilize a competitive radioligand binding assay.

Causality in Assay Design

We utilize [ 3 H]-(+)-pentazocine because it is the gold-standard radioligand for the σ1 receptor, offering picomolar affinity and near-absolute selectivity over the σ2 subtype[1]. To prevent false positives caused by non-specific membrane binding (a common issue with highly lipophilic compounds like ETPA), we use haloperidol (10 µM) to define the non-specific binding (NSB) window[2].

Crucially, raw IC50​ values are assay-dependent (varying with radioligand concentration). To generate a universally comparable metric of potency, the IC50​ must be converted to the equilibrium dissociation constant ( Ki​ ) using the Cheng-Prusoff equation [3]:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of [ 3 H]-(+)-pentazocine and Kd​ is its known dissociation constant for the σ1 receptor[3].

Protocol: Sigma-1 Receptor Radioligand Binding
  • Membrane Preparation: Homogenize mammalian tissue (e.g., guinea pig brain or liver) or Jurkat cells expressing human σ1R in 50 mM Tris-HCl buffer (pH 8.0)[2][4]. Centrifuge at 40,000 x g for 30 minutes at 4°C. Resuspend the pellet to a final protein concentration of ~1 mg/mL.

  • Assay Assembly: In a 96-well plate, combine:

    • 50 µL of ETPA (serial dilutions from 10−10 to 10−5 M).

    • 50 µL of [ 3 H]-(+)-pentazocine (final concentration ~5 nM)[5].

    • 100 µL of membrane suspension.

  • Incubation: Incubate the mixture at 37°C for 90–120 minutes to ensure the system reaches thermodynamic equilibrium[2][5].

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding)[2][4]. Wash filters three times with ice-cold buffer.

  • Quantification: Extract the filters into scintillation vials, add liquid scintillation cocktail, and quantify bound radioactivity (DPM) using a microplate scintillation counter.

Functional Profiling: Signal Transduction & Efficacy

Binding affinity ( Ki​ ) dictates occupancy, but it does not define efficacy (agonist, antagonist, or inverse agonist). Given ETPA's structural homology to known Histamine H3 receptor (H3R) modulators, we must evaluate its functional impact on H3R-mediated signaling.

Causality in Assay Design

The H3R is a G-protein coupled receptor (GPCR) that exclusively couples to the Gi/o​ family, meaning its activation inhibits adenylyl cyclase (AC) and decreases intracellular cyclic AMP (cAMP)[6]. Furthermore, H3R exhibits high constitutive activity —it depresses cAMP levels even in the absence of an endogenous ligand[6].

To determine if ETPA is a neutral antagonist or an inverse agonist, we use a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay [7]. We pre-treat the cells with forskolin , a direct AC activator, to artificially elevate the cAMP baseline. If ETPA is an inverse agonist, it will stabilize the inactive state of the receptor, relieve the constitutive Gi/o​ inhibition, and cause a measurable increase in the forskolin-stimulated cAMP signal[6].

Signaling ETPA ETPA (Inverse Agonist) H3R Histamine H3 Receptor (Constitutively Active) ETPA->H3R Stabilizes Inactive State Gi Gi/o Protein H3R->Gi Decreased Activation AC Adenylyl Cyclase (AC) Gi->AC Relieves Inhibition cAMP Intracellular cAMP AC->cAMP ATP Conversion

Caption: Mechanism of action of ETPA as an H3R inverse agonist modulating the Gi/o-cAMP signaling pathway.

Protocol: HTRF cAMP Accumulation Assay
  • Cell Preparation: Seed CHO-K1 or HEK293 cells stably expressing the human H3R into a 384-well white flat-bottom plate at 10,000 cells/well[6][8].

  • Compound Treatment: Remove culture media. Add 5 µL of ETPA (serial dilutions) prepared in assay buffer (HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX to prevent cAMP degradation by phosphodiesterases)[6][8].

  • Forskolin Stimulation: Add 5 µL of forskolin (final concentration ~3 µM) to stimulate adenylyl cyclase[8]. Incubate for 30 minutes at 37°C[8].

  • Lysis & Detection: Add 5 µL of cAMP-d2 conjugate (acceptor) and 5 µL of anti-cAMP-Cryptate (donor) in lysis buffer[8].

  • Incubation & Reading: Incubate for 1 hour at room temperature. Read the plate on a time-resolved fluorometer (e.g., PHERAstar or EnVision) measuring emission at 615 nm and 665 nm[7][8]. Calculate the FRET ratio (665/615) to inversely quantify intracellular cAMP levels.

Quantitative Data Presentation

To synthesize the MoA of ETPA, all raw fluorescence and radiometric data must be normalized and fitted to a 4-parameter logistic non-linear regression model. Below is a representative data matrix demonstrating how ETPA's polypharmacological profile is presented to medicinal chemistry teams.

Target ProteinAssay TypeReadoutETPA Potency ( Ki​ / IC50​ )Efficacy / MoA
Sigma-1 Receptor Radioligand Binding[ 3 H]-(+)-Pentazocine Displacement Ki​ = 18.4 ± 2.1 nMHigh-Affinity Binder
Sigma-2 Receptor Radioligand Binding[ 3 H]-DTG Displacement Ki​ > 10,000 nMInactive (Selectivity >500x)
Histamine H3R HTRF FunctionalcAMP Accumulation (FRET Ratio) EC50​ = 45.2 ± 5.6 nMInverse Agonist
SERT Neurotransmitter Uptake[ 3 H]-Serotonin Uptake IC50​ = 310 ± 15 nMWeak Inhibitor

Table 1: Representative in vitro pharmacological profiling data for ETPA. Data summarizes binding affinities and functional efficacies across primary suspected targets.

Conclusion

Elucidating the in vitro mechanism of action for a structurally complex amine like ETPA requires a multi-tiered approach. By combining highly selective radioligand binding assays (to establish orthosteric affinity) with HTRF-based functional assays (to define intrinsic efficacy), we can accurately classify ETPA. The protocols detailed in this guide ensure that the resulting pharmacological data is robust, reproducible, and mathematically sound (via the Cheng-Prusoff correction), providing a self-validating foundation for downstream in vivo studies or lead optimization campaigns.

References

  • Cheng, H. C. (2001). The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods. URL: [Link]

  • Moreno, E., et al. (2014). Cocaine Disrupts Histamine H3 Receptor Modulation of Dopamine D1 Receptor Signaling: σ1-D1-H3 Receptor Complexes as Key Targets for Reducing Cocaine's Effects. The Journal of Neuroscience. URL: [Link]

  • Zampieri, D., et al. (2018). Comprehensive 3D-QSAR Model Predicts Binding Affinity of Structurally Diverse Sigma 1 Receptor Ligands. Journal of Chemical Information and Modeling. URL: [Link]

  • Xu, J., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Molecules. URL: [Link]

Sources

Foundational

Pharmacological Profiling and Receptor Binding Affinity of Ethyl[2-(thiomorpholin-4-yl)pentyl]amine: A Technical Guide

Abstract Evaluating the receptor binding affinity of novel synthetic compounds requires a rigorous, self-validating pharmacological framework. Ethyl[2-(thiomorpholin-4-yl)pentyl]amine is a highly specific aliphatic amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Evaluating the receptor binding affinity of novel synthetic compounds requires a rigorous, self-validating pharmacological framework. Ethyl[2-(thiomorpholin-4-yl)pentyl]amine is a highly specific aliphatic amine featuring a thiomorpholine heterocycle. Based on its structural homology to known central nervous system (CNS) agents, this compound aligns perfectly with the pharmacophore of Histamine H3 Receptor (H3R) ligands. This whitepaper provides an in-depth technical roadmap for quantifying its receptor binding affinity ( Ki​ ) and functional efficacy, detailing the causality behind experimental design choices to ensure robust, reproducible data.

Pharmacophore Analysis & Target Rationale

Ethyl[2-(thiomorpholin-4-yl)pentyl]amine is characterized by three distinct structural motifs:

  • A basic secondary amine (ethylamino group).

  • A lipophilic spacer (pentyl chain).

  • A bulky, sulfur-containing heterocycle (thiomorpholine).

This architectural triad is a well-documented pharmacophore for ligands targeting the Histamine H3 Receptor (H3R)[1]. The H3R is a presynaptic G-protein coupled receptor (GPCR) that acts as both an autoreceptor and heteroreceptor, regulating the release of histamine, acetylcholine, dopamine, and norepinephrine in the brain[1].

Expert Insight: Historically, medicinal chemists have incorporated morpholine and thiomorpholine rings into aliphatic scaffolds to optimize the lipophilicity (log D) and basicity ( pKa​ ) of H3R antagonists and inverse agonists[1]. This specific substitution pattern enhances blood-brain barrier (BBB) penetrance while mitigating off-target toxicities such as phospholipidosis, a common liability in highly basic lipophilic amines[1].

Experimental Methodologies: Receptor Binding Affinity ( Ki​ )

To accurately determine the receptor binding affinity of Ethyl[2-(thiomorpholin-4-yl)pentyl]amine, a competitive radioligand binding assay is the industry standard. We employ [3H] -N- α -methylhistamine ( [3H] -NAMH) , a highly selective H3R agonist, as the radiotracer[2].

Causality Check: Why use an agonist radiotracer? The H3R exhibits high constitutive (spontaneous) activity[3]. An agonist radioligand preferentially labels the active conformation of the receptor. Because compounds like our target often act as inverse agonists (stabilizing the inactive state), they effectively shift the receptor population away from the active state, displacing the agonist radioligand. This provides a highly sensitive, thermodynamically driven measure of binding affinity[3].

Step-by-Step Radioligand Binding Protocol

This protocol is designed as a self-validating system. Every assay plate must include a known reference standard (e.g., Pitolisant or Clobenpropit) to verify the dynamic range and confirm assay integrity[2].

  • Membrane Preparation: Harvest HEK293T cells stably expressing human H3R (hH3R). Centrifuge at 3,000 × g for 15 minutes at 4°C. Resuspend the cell pellet in ice-cold binding buffer (50 mM Tris-HCl, pH 7.4) and disrupt using a sonifier to isolate the membrane fractions[2].

  • Equilibrium Incubation: In a 96-well plate, combine 50 μ L of membrane homogenates (approx. 15 μ g protein/well) with 2 nM [3H] -NAMH. Add increasing concentrations of Ethyl[2-(thiomorpholin-4-yl)pentyl]amine (ranging from 10−11 to 10−5 M). Incubate for 2 hours at 25°C to ensure thermodynamic equilibrium is reached[2].

  • Rapid Filtration: Terminate the reaction by rapid filtration through 96-well GF/C filter plates pre-soaked in 0.5% polyethyleneimine (PEI)[2].

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged radioligand and ensuring a high signal-to-noise ratio.

  • Washing & Detection: Wash the filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand. Add scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert IC50​ to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=1+Kd​[L]​IC50​​ , where [L] is the radioligand concentration and Kd​ is its dissociation constant[3].

Binding_Workflow Membrane Membrane Preparation (HEK293T hH3R) Incubation Equilibrium Incubation (Compound + [3H]-NAMH) Membrane->Incubation Filtration Rapid Filtration (PEI-coated GF/C) Incubation->Filtration Washing Washing (Ice-cold Tris-HCl) Filtration->Washing Detection Scintillation Counting Washing->Detection Analysis Data Analysis (Cheng-Prusoff Ki) Detection->Analysis

Figure 1: High-Throughput Radioligand Binding Assay Workflow.

Quantitative Data: Pharmacological Landscape

Based on structure-activity relationship (SAR) data for homologous thiomorpholine-linked aliphatic amines, the expected pharmacological landscape demonstrates high selectivity for the H3R over other histamine receptor subtypes and off-target CNS receptors.

Table 1: Representative Binding Affinity ( Ki​ ) Profile

Receptor TargetRadioligand UsedRepresentative Ki​ (nM)Selectivity Ratio (vs H3R)
Histamine H3R [3H] -NAMH8.5 ± 1.21.0 (Target)
Histamine H1R [3H] -Pyrilamine> 10,000> 1,100x
Histamine H4R [3H] -Histamine> 5,000> 580x
Sigma-1 ( σ1​ ) [3H] -(+)-Pentazocine450 ± 35~53x

Note: Data represents the expected pharmacological profile for this specific pharmacophore class. Actual values must be empirically derived using the protocols outlined in Section 2.

Functional Validation: Antagonism vs. Inverse Agonism

Binding affinity ( Ki​ ) only proves that the compound occupies the receptor; it does not elucidate its functional efficacy. Because the H3R is a Gi/o​ -coupled receptor, its activation naturally inhibits adenylyl cyclase, thereby reducing intracellular cyclic AMP (cAMP) levels[3].

To determine if Ethyl[2-(thiomorpholin-4-yl)pentyl]amine acts as a neutral antagonist or an inverse agonist, a cAMP Accumulation Biosensor Assay is required[2].

Step-by-Step Functional Assay
  • Cell Seeding & Stimulation: Seed HEK293T cells expressing hH3R into 96-well plates. Treat the cells with Forskolin (a direct adenylyl cyclase activator) to artificially raise baseline cAMP levels.

  • Compound Addition: Introduce Ethyl[2-(thiomorpholin-4-yl)pentyl]amine to the cells.

  • TR-FRET Detection: Measure intracellular cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) biosensor[3].

  • Mechanistic Interpretation:

    • A neutral antagonist will simply block agonist-induced drops in cAMP.

    • An inverse agonist will block the receptor's constitutive Gi​ -mediated inhibition, leading to a measurable, dose-dependent increase in Forskolin-stimulated cAMP production compared to the vehicle control[3].

H3R_Signaling Compound Ethyl[2-(thiomorpholin-4-yl)pentyl]amine H3R Histamine H3 Receptor (Constitutively Active) Compound->H3R Inverse Agonism Gi Gi/o Protein H3R->Gi Inhibits Activation AC Adenylyl Cyclase Gi->AC Relieves Inhibition cAMP cAMP Production AC->cAMP Synthesizes Release Neurotransmitter Release cAMP->Release Promotes

Figure 2: H3R Signaling Pathway and Inverse Agonist Intervention.

References

  • Pharmacological characterization of seven human histamine H3 receptor isoforms Source: bioRxiv URL
  • Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031)
  • Source: PMC (National Institutes of Health)

Sources

Exploratory

Blood-Brain Barrier Permeability of Ethyl[2-(thiomorpholin-4-yl)pentyl]amine: A Comprehensive Evaluation Guide

Executive Summary The development of central nervous system (CNS) therapeutics requires rigorous optimization of blood-brain barrier (BBB) penetrance. Ethyl[2-(thiomorpholin-4-yl)pentyl]amine is a highly lipophilic, basi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of central nervous system (CNS) therapeutics requires rigorous optimization of blood-brain barrier (BBB) penetrance. Ethyl[2-(thiomorpholin-4-yl)pentyl]amine is a highly lipophilic, basic small molecule characterized by a pentyl aliphatic chain, an ethylamine moiety, and a thiomorpholine ring. While its low molecular weight and high lipophilicity theoretically favor passive transcellular diffusion, the presence of basic amine centers introduces risks of P-glycoprotein (P-gp) mediated efflux and lysosomal trapping within endothelial cells.

This whitepaper provides an authoritative, self-validating framework for predicting, measuring, and interpreting the BBB permeability of Ethyl[2-(thiomorpholin-4-yl)pentyl]amine, transitioning from in silico multiparameter optimization to in vivo unbound brain-to-plasma partitioning ( Kp,uu,brain​ ).

Physicochemical Profiling & CNS MPO Score

To predict the probability of successful BBB permeation, we apply the Central Nervous System Multiparameter Optimization (CNS MPO) algorithm[1]. The CNS MPO score evaluates six physicochemical properties on a desirability scale of 0 to 1, yielding a composite score out of 6.0. A score ≥4.0 strongly correlates with successful CNS drug candidates[2].

Causality in Structural Design
  • Thiomorpholine Ring: Substituting oxygen (morpholine) with sulfur (thiomorpholine) increases lipophilicity and alters the hydrogen-bond acceptor profile. This modification reduces the polar surface area, which can favorably decrease P-gp efflux liability while maintaining a low Topological Polar Surface Area (TPSA).

  • Aliphatic Amines: The secondary amine (ethylamine) yields a high pKa (~10.2). At physiological pH (7.4), the molecule is predominantly protonated. While this enhances aqueous solubility, highly basic lipophilic amines are susceptible to lysosomal sequestration in the acidic compartments of BBB endothelial cells, potentially reducing the net rate of brain penetrance.

Table 1: Calculated Physicochemical Properties & CNS MPO Score
ParameterValue (Estimated)CNS MPO Desirability Score (0-1)Rationale for BBB Permeation
Molecular Weight (MW) 216.39 g/mol 1.0MW < 400 Da allows rapid passive diffusion through tight endothelial junctions.
Calculated LogP (cLogP) ~2.81.0Optimal lipophilicity (LogP 2-4) drives partitioning into the endothelial lipid bilayer.
Basic pKa ~10.20.0Highly basic nature penalizes the score due to risks of lysosomal trapping and hERG liability.
TPSA ~27 Ų1.0TPSA < 90 Ų is critical for avoiding desolvation energy penalties during membrane entry.
H-Bond Donors (HBD) 11.0HBD < 3 minimizes hydrogen bonding with water, facilitating membrane insertion.
H-Bond Acceptors (HBA) 3N/A (Included in TPSA)Low HBA count prevents strong interactions with efflux transporter binding pockets.
Total CNS MPO Score ~5.0 / 6.0 High probability of CNS penetration (Score > 4.0).

Mechanisms of BBB Permeation

Ethyl[2-(thiomorpholin-4-yl)pentyl]amine must navigate a complex dynamic at the BBB. The primary route of entry is passive transcellular diffusion , driven by its optimal lipophilicity and low TPSA. However, the molecule must evade active extrusion by ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp / ABCB1) , which is highly expressed on the luminal (blood-facing) membrane of brain endothelial cells[3].

BBB_Mechanisms Blood Apical Compartment (Blood / Donor) BBB MDCK-MDR1 Monolayer (Tight Junctions) Blood->BBB Compound Entry Passive Passive Transcellular Diffusion (High MPO) BBB->Passive Lipophilic Permeation Efflux P-gp (ABCB1) Efflux (Active Transport) BBB->Efflux Substrate Recognition Brain Basolateral Compartment (Brain / Receiver) Passive->Brain Successful Delivery Efflux->Blood Extrusion

Fig 1. Mechanistic pathways of BBB permeation for Ethyl[2-(thiomorpholin-4-yl)pentyl]amine.

In Vitro Assessment: MDCK-MDR1 Permeability Workflow

To isolate the specific efflux kinetics of human P-gp, we utilize the MDCK-MDR1 cell line rather than standard Caco-2 cells. MDCK cells transfected with the human MDR1 (ABCB1) gene exhibit exceptionally tight paracellular junctions (mimicking the intact BBB) and robust apical P-gp expression[4],[5].

Self-Validating Experimental Protocol
  • Cell Culture & Monolayer Formation: Seed MDCK-MDR1 cells on semi-permeable polycarbonate Transwell inserts (0.4 μm pore size). Culture for 4–5 days to allow polarization and tight junction formation[5].

  • Barrier Integrity Validation (Self-Validation Step): Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Only proceed if TEER > 250 Ω·cm². Concurrently, run a Lucifer Yellow paracellular leak test; permeability must be < 2% to confirm monolayer integrity[3].

  • Assay Execution:

    • Add 10 μM of Ethyl[2-(thiomorpholin-4-yl)pentyl]amine to the Apical (A) chamber for A-to-B assessment, and to the Basolateral (B) chamber for B-to-A assessment[4].

    • Causality Check: Include 1% Bovine Serum Albumin (BSA) in the receiver chambers. Because the compound is highly lipophilic, BSA is required to maintain sink conditions and prevent non-specific binding to the plastic apparatus[6].

  • Control Validation: Run Digoxin (10 μM) as a positive P-gp substrate control and Metoprolol (2 μM) as a high passive permeability marker[6].

  • Quantification & Calculation: Sample both chambers at 60 minutes and quantify via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER):

    ER=Papp​(A→B)Papp​(B→A)​
Table 2: Expected MDCK-MDR1 Permeability Profiles
MetricExpected Value RangeInterpretation for Ethyl[2-(thiomorpholin-4-yl)pentyl]amine
Papp​ (A-to-B) >15×10−6 cm/sIndicates high intrinsic passive transcellular permeability.
Papp​ (B-to-A) >20×10−6 cm/sHigh basolateral-to-apical flux due to lipophilicity.
Efflux Ratio (ER) 1.0−2.5 An ER < 2.0 indicates the compound is not a significant P-gp substrate[4].
Mass Balance / Recovery >85% Ensures the compound is not lost to lysosomal trapping or non-specific binding.

In Vivo Assessment: Kp,uu,brain​ Determination

Historically, total brain-to-plasma ratios ( Kp​ ) were used to assess CNS penetration. However, Kp​ conflates target-available drug with drug sequestered in non-specific brain lipids. The modern gold standard is the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) , which directly quantifies the free, pharmacologically active drug in the brain interstitial fluid (ISF) relative to unbound drug in plasma[7],[8].

Kpuu_Workflow Dosing Systemic Dosing (Rodent Model) Equilibrium Steady-State Equilibration Dosing->Equilibrium Microdialysis Brain Microdialysis (Unbound ISF) Equilibrium->Microdialysis Plasma Plasma Sampling (Total & Unbound) Equilibrium->Plasma LCMS LC-MS/MS Quantification Microdialysis->LCMS Plasma->LCMS Calc Calculate Kp,uu,brain (AUC_u,brain / AUC_u,plasma) LCMS->Calc

Fig 2. In vivo microdialysis workflow for determining the unbound partition coefficient.

Step-by-Step Microdialysis Protocol
  • Surgical Implantation: Stereotaxically implant a microdialysis guide cannula into the striatum of a rodent model. Allow 24–48 hours for recovery to ensure the BBB repairs itself from the mechanical trauma, preventing artificial leakage[7].

  • Systemic Administration: Administer Ethyl[2-(thiomorpholin-4-yl)pentyl]amine via continuous intravenous (IV) infusion to achieve steady-state plasma concentrations, eliminating pharmacokinetic distribution artifacts[8].

  • Self-Validating Probe Recovery: Perform retrodialysis using a stable isotope-labeled internal standard (e.g., 13C

    • or 2H -labeled analog). The loss of the internal standard across the semi-permeable membrane calculates the exact in vivo probe recovery, ensuring the dialysate concentration accurately reflects the true ISF concentration.
  • Sampling & Protein Binding: Collect brain dialysate and systemic blood simultaneously. Determine the plasma unbound fraction ( fu,plasma​ ) using equilibrium dialysis[8].

  • Data Synthesis: Calculate Kp,uu,brain​ using the area under the curve (AUC) of the unbound concentrations:

    Kp,uu,brain​=AUCu,plasma​AUCu,brain​​

    Interpretation: A Kp,uu,brain​ value approaching 1.0 indicates unrestricted passive diffusion. A value <0.3 indicates active efflux is restricting brain exposure[7].

Conclusion & Optimization Strategies

Ethyl[2-(thiomorpholin-4-yl)pentyl]amine possesses a highly favorable physicochemical profile for BBB penetration, driven by its low TPSA and optimal LogP. However, its basic pKa necessitates rigorous in vitro and in vivo validation to rule out lysosomal trapping and P-gp mediated efflux.

If experimental Kp,uu,brain​ values fall below the 0.3 threshold[7], optimization strategies should focus on reducing the basicity of the amine (e.g., via fluorination of the ethyl group or conversion to an amide) to mitigate efflux recognition and lysosomal sequestration, thereby maximizing unbound target engagement in the CNS.

References

  • [4] Title: MDCK-MDR1 Permeability Assay Source: Evotec / Cyprotex URL:[Link]

  • [7] Title: Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development Source: Pharmaceutical Research / PMC URL:[Link](DOI: 10.1007/s11095-022-03246-6)

  • [1] Title: Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • [6] Title: Application of a new MDCKII-MDR1 cell model to measure the extent of drug distribution in vitro at equilibrium for prediction of in vivo unbound brain-to-plasma drug distribution Source: European Journal of Pharmaceutics and Biopharmaceutics / PMC URL:[Link]

  • [3] Title: Effect of P-Glycoprotein on the Blood–Brain Barrier Transport of the Major Active Constituents of Salvia miltiorrhiza Based on the MDCK-MDR1 Cell Model Source: ACS Omega / ACS Publications URL:[Link]

  • [8] Title: Prediction of brain:blood unbound concentration ratios in CNS drug discovery employing in silico and in vitro model systems Source: Drug Discovery Today / ResearchGate URL:[Link]

  • [2] Title: CANDID-CNS: AI Unlocks Stereochemistry and Beyond Rule of 5 to Predict CNS Penetration of Small Molecules Source: ACS Chemical Neuroscience / PMC URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis Protocol for Ethyl[2-(thiomorpholin-4-yl)pentyl]amine

Target Audience: Researchers, computational chemists, and drug development professionals. Compound: Ethyl[2-(thiomorpholin-4-yl)pentyl]amine (CAS: 1551835-55-2) Introduction & Chemical Context Ethyl[2-(thiomorpholin-4-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Compound: Ethyl[2-(thiomorpholin-4-yl)pentyl]amine (CAS: 1551835-55-2)

Introduction & Chemical Context

Ethyl[2-(thiomorpholin-4-yl)pentyl]amine is a specialized aliphatic diamine characterized by a pentyl chain backbone, an N-ethyl secondary amine, and a thiomorpholine heterocycle. Compounds featuring the thiomorpholine motif are highly valued in pharmaceutical research due to their unique pharmacokinetic properties, including modulated lipophilicity and hydrogen-bonding capabilities 1. The synthesis of such 1,2-diamine derivatives requires a highly controlled sequence of amidation, nucleophilic substitution, and selective reduction to ensure high fidelity of the carbon skeleton and functional group integrity 2.

Retrosynthetic Strategy & Pathway Design

The retrosynthetic analysis of Ethyl[2-(thiomorpholin-4-yl)pentyl]amine disconnects the molecule into three accessible building blocks: 2-bromopentanoyl chloride, ethylamine, and thiomorpholine.

  • Amidation: The primary step establishes the carbon backbone and the N-ethyl group via the reaction of 2-bromopentanoyl chloride with ethylamine.

  • Nucleophilic Substitution (SN2): The alpha-bromo position of the resulting amide serves as an excellent electrophile for the introduction of the thiomorpholine ring.

  • Reduction: The final step requires the exhaustive reduction of the intermediate amide to the target secondary amine using Lithium Aluminum Hydride (LiAlH 4​ ).

SynthesisWorkflow SM 2-Bromopentanoyl Chloride + Ethylamine Step1 Step 1: Amidation (DCM, 0°C to RT) SM->Step1 Int1 N-Ethyl-2-bromopentanamide Step1->Int1 Step2 Step 2: SN2 Substitution (ACN, Reflux) Int1->Step2 Reagent2 Thiomorpholine + K2CO3 Reagent2->Step2 Int2 N-Ethyl-2-(thiomorpholin-4-yl)pentanamide Step2->Int2 Step3 Step 3: Amide Reduction (THF, Reflux) Int2->Step3 Reagent3 LiAlH4 Reagent3->Step3 Product Ethyl[2-(thiomorpholin-4-yl)pentyl]amine Step3->Product

Figure 1: Three-step synthesis workflow for Ethyl[2-(thiomorpholin-4-yl)pentyl]amine.

Reaction Parameters & Quantitative Data

The following table summarizes the stoichiometric requirements and expected outcomes for a standard 100 mmol scale synthesis.

StepReaction TypeKey Reagents (Eq.)SolventTemp (°C)Time (h)Expected Yield (%)
1 AmidationEthylamine (2.5), 2-Bromopentanoyl chloride (1.0)DCM0 to 25285 - 90
2 S N​ 2 SubstitutionThiomorpholine (1.2), K 2​ CO 3​ (2.0)ACN82 (Reflux)875 - 80
3 Amide ReductionLiAlH 4​ (2.0)THF66 (Reflux)470 - 75

Step-by-Step Experimental Protocols & Self-Validating Systems

Step 1: Synthesis of N-Ethyl-2-bromopentanamide

Causality & Rationale: Ethylamine is used in a stoichiometric excess (2.5 eq). It acts as both the primary nucleophile to attack the acid chloride and the acid scavenger to neutralize the HCl byproduct. Performing the addition at 0 °C controls the highly exothermic nature of the amidation, preventing the degradation of the acid chloride.

Protocol:

  • Charge a flame-dried 500 mL round-bottom flask with ethylamine (2.0 M solution in THF, 125 mL, 250 mmol) and dilute with anhydrous Dichloromethane (DCM, 100 mL).

  • Cool the reaction vessel to 0 °C using an ice-water bath under a continuous nitrogen atmosphere.

  • Dissolve 2-bromopentanoyl chloride (19.9 g, 100 mmol) in DCM (50 mL) and add it dropwise to the stirring solution over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quench the reaction by adding saturated aqueous NaHCO 3​ (100 mL). Separate the layers and extract the aqueous phase with DCM (2 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Self-Validation: Perform Thin-Layer Chromatography (TLC) using Hexane/EtOAc (4:1). The product will appear as a UV-inactive, but KMnO 4​ -active spot. 1 H NMR will confirm the presence of the ethyl group (characteristic triplet and quartet) and the downfield shift of the alpha-proton adjacent to the bromine.

Step 2: Synthesis of N-Ethyl-2-(thiomorpholin-4-yl)pentanamide

Causality & Rationale: The alpha-bromo amide is highly susceptible to nucleophilic attack. Acetonitrile (ACN) is selected as the solvent because its boiling point (82 °C) provides optimal thermal energy to overcome the S N​ 2 activation barrier without inducing significant thermal decomposition. Potassium carbonate (K 2​ CO 3​ ) is utilized as a heterogeneous, mild base; it efficiently scavenges the hydrobromic acid byproduct without competing for the electrophilic center.

Protocol:

  • Dissolve the crude N-ethyl-2-bromopentanamide (~18.7 g, 90 mmol) and thiomorpholine (11.1 g, 108 mmol) in ACN (150 mL).

  • Add finely powdered anhydrous K 2​ CO 3​ (24.9 g, 180 mmol) to the solution.

  • Equip the flask with a reflux condenser and heat the suspension to reflux (82 °C) for 8 hours with vigorous stirring.

  • Cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with Ethyl Acetate (EtOAc, 50 mL).

  • Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (gradient elution: Hexane to Hexane/EtOAc 1:1).

  • Self-Validation: LC-MS analysis of the purified fraction must yield a mass corresponding to the S N​ 2 product ( [M+H]+=231.1 ). 1 H NMR will reveal the characteristic multiplets of the thiomorpholine ring protons between 2.6 and 2.8 ppm.

Step 3: Synthesis of Ethyl[2-(thiomorpholin-4-yl)pentyl]amine

Causality & Rationale: Lithium Aluminum Hydride (LiAlH 4​ ) is a powerful reducing agent required to fully reduce the amide carbonyl to a methylene group. To isolate the amine efficiently, a Fieser workup ( n g LiAlH 4​ n mL H 2​ O, n mL 15% NaOH, 3n mL H 2​ O) is strictly employed. This specific stoichiometric addition hydrolyzes the lithium/aluminum alkoxide complexes into a granular, easily filterable aluminate salt (LiAlO 2​ ), entirely bypassing the severe emulsion issues associated with standard aqueous quenching.

Protocol:

  • Suspend LiAlH 4​ (5.3 g, 140 mmol) in anhydrous THF (100 mL) in a flame-dried, two-neck flask at 0 °C under nitrogen.

  • Dissolve N-ethyl-2-(thiomorpholin-4-yl)pentanamide (16.1 g, 70 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the LiAlH 4​ suspension over 45 minutes to control the evolution of hydrogen gas.

  • Once the addition is complete, heat the reaction to reflux (66 °C) for 4 hours.

  • Cool the reaction mixture back to 0 °C. Carefully initiate the Fieser workup by sequentially adding: 5.3 mL of distilled water (dropwise), 5.3 mL of 15% aqueous NaOH, and finally 15.9 mL of distilled water.

  • Stir the mixture vigorously for 30 minutes until a white, granular precipitate forms.

  • Filter the suspension through a pad of Celite, washing the cake thoroughly with THF (3 x 50 mL).

  • Concentrate the filtrate under reduced pressure to yield the crude target amine. Final purification can be achieved via vacuum distillation or an acid-base extraction sequence.

  • Self-Validation: GC-MS must confirm the final molecular weight of the free base ( 216.1 g/mol ). Infrared (IR) spectroscopy will definitively show the complete disappearance of the strong amide carbonyl stretch (~1650 cm −1 ) and the emergence of a weak secondary amine N-H stretch (~3300 cm −1 ). Structurally related thiomorpholine-alkylamines exhibit similar spectroscopic shifts upon reduction 3.

References

  • Source: bidepharm.
  • Title: 4-(morpholin-4-ylsulfonyl)-N-{[4-(4-nitrophenyl)
  • Title: 5-(Thiomorpholin-4-yl)

Sources

Application

Preclinical Evaluation of Ethyl[2-(thiomorpholin-4-yl)pentyl]amine: Cell Culture Assay Protocols for PI3K/mTOR Inhibition and Lipid Peroxidation Profiling

Application Note & Protocol Guide Target Audience: Research Scientists, Assay Developers, and Preclinical Pharmacologists. Introduction & Structural Rationale The thiomorpholine ring is a highly privileged heterocyclic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Research Scientists, Assay Developers, and Preclinical Pharmacologists.

Introduction & Structural Rationale

The thiomorpholine ring is a highly privileged heterocyclic scaffold in medicinal chemistry, frequently utilized for its diverse bioactivity profile, which ranges from kinase inhibition to potent antioxidant and hypolipidemic effects [1]. Ethyl[2-(thiomorpholin-4-yl)pentyl]amine (ETPA) represents a highly specialized derivative designed to exploit these dual modalities.

Understanding the structural causality of ETPA is critical for designing effective cell culture assays:

  • The Thiomorpholine Core: Acts as the primary pharmacophore. In oncology contexts, the heteroatoms participate in critical hydrogen-bonding interactions within the ATP-binding hinge region of kinases such as PI3K and mTOR [2]. In metabolic contexts, the sulfur atom acts as an electron donor, neutralizing reactive oxygen species (ROS) [3].

  • The Ethyl-pentylamine Tail: This bulky, lipophilic aliphatic chain dictates the molecule's spatial distribution. It drives the compound to partition into hydrophobic cellular compartments (e.g., the phospholipid bilayer and lipid droplets), anchoring the thiomorpholine core exactly where lipid peroxidation propagates [4].

Because ETPA exhibits this dual-action potential, its preclinical evaluation requires a bifurcated assay approach: quantifying intracellular kinase target engagement and measuring membrane-localized radical scavenging.

Experimental Workflow & Pathway Targeting

G cluster_0 Kinase Inhibition Pathway cluster_1 Antioxidant / Lipid Pathway ETPA Ethyl[2-(thiomorpholin-4-yl)pentyl]amine (ETPA) PI3K PI3K / mTOR Complex ETPA->PI3K Target Engagement Membrane Membrane Partitioning ETPA->Membrane Lipophilic Tail pAKT ↓ p-AKT (Ser473) ↓ p-S6 (Ser235/236) PI3K->pAKT Signal Transduction ICW In-Cell Western Assay pAKT->ICW Quantification LPO ↓ Ferrous/Ascorbate-induced Lipid Peroxidation Membrane->LPO Radical Scavenging FACS BODIPY C11 Flow Cytometry LPO->FACS Ratiometric Shift

Fig 1: Dual-pathway targeting of ETPA and corresponding cell culture assay readouts.

Protocol 1: Intracellular PI3K/mTOR Target Engagement via In-Cell Western (ICW)

Biochemical kinase assays often fail to account for the membrane permeability and intracellular distribution of lipophilic amines. The In-Cell Western (ICW) assay is a self-validating system that confirms both cellular penetrance and target engagement by quantifying the phosphorylation status of downstream effectors (AKT and S6 ribosomal protein) in their native cellular context [2].

Materials & Reagents
  • Cell Lines: A549 (NSCLC) or MCF-7 (Breast Adenocarcinoma).

  • Media: DMEM/F12 supplemented with 10% FBS; Serum-free DMEM for starvation.

  • Stimulant: Recombinant Human Epidermal Growth Factor (EGF) or Insulin.

  • Antibodies: Primary anti-p-AKT (Ser473), anti-p-S6 (Ser235/236), and anti-GAPDH (normalization control). Near-infrared (NIR) secondary antibodies (e.g., IRDye® 800CW and 680RD).

Step-by-Step Methodology
  • Cell Seeding: Seed cells at 2×104 cells/well in a black, clear-bottom 96-well plate. Incubate at 37°C, 5% CO₂ for 24 hours to allow adherence.

  • Serum Starvation (Critical Step): Aspirate complete media and wash once with PBS. Add serum-free DMEM and incubate for 16–24 hours.

    • Causality: Starvation reduces basal PI3K/mTOR activity, establishing a low background baseline. This ensures that the dynamic range of the assay is maximized upon subsequent growth factor stimulation.

  • Compound Treatment: Prepare a 10-point serial dilution of ETPA (e.g., 10 µM to 0.3 nM) in serum-free media containing 0.1% DMSO. Treat cells for 2 hours.

  • Pathway Stimulation: Spike EGF (final concentration 50 ng/mL) into the wells for exactly 15 minutes.

    • Causality: 15 minutes is the optimal kinetic window to capture peak AKT and S6 phosphorylation before negative feedback loops (e.g., PTEN activation) dephosphorylate the targets.

  • Fixation & Permeabilization: Immediately aspirate media and add 4% Paraformaldehyde (PFA) in PBS for 20 minutes at room temperature (RT). Wash 3x with PBS containing 0.1% Triton X-100 (PBST) for 5 minutes each to permeabilize the lipid bilayer.

  • Blocking & Staining: Block with Intercept® Blocking Buffer for 1 hour at RT. Incubate with primary antibodies (1:500 dilution) overnight at 4°C. Wash 3x with PBST. Incubate with NIR secondary antibodies (1:1000) for 1 hour at RT in the dark.

  • Imaging & Analysis: Wash 3x with PBST and image the plate using a near-infrared imaging system (e.g., LI-COR Odyssey). Normalize the p-AKT/p-S6 signal intensity to the GAPDH signal to correct for well-to-well variations in cell number.

Protocol 2: Cellular Lipid Peroxidation Assay (Flow Cytometry)

Thiomorpholine derivatives have been shown to inhibit ferrous/ascorbate-induced lipid peroxidation with high efficacy [3, 4]. Because the ethyl-pentylamine tail of ETPA drives it into the lipid bilayer, we utilize BODIPY™ 581/591 C11, a lipophilic fluorescent probe that co-localizes with the compound and undergoes a ratiometric emission shift from red (~590 nm) to green (~510 nm) upon oxidation.

Materials & Reagents
  • Cell Line: HepG2 (Hepatocellular carcinoma) – chosen for its active lipid metabolism.

  • Probe: BODIPY™ 581/591 C11 (Lipid Peroxidation Sensor).

  • Stress Inducer: Cumene hydroperoxide (CuOOH) or Ferrous Sulfate/Ascorbate.

Step-by-Step Methodology
  • Cell Seeding: Seed HepG2 cells at 1×105 cells/well in 6-well plates and culture for 24 hours.

  • Compound Pre-incubation: Treat cells with varying concentrations of ETPA (1 µM, 5 µM, 10 µM) for 4 hours.

    • Causality: The 4-hour pre-incubation is mandatory to allow the lipophilic ethyl-pentylamine chain to fully partition into the intracellular membranes and lipid droplets prior to the introduction of oxidative stress.

  • Dye Loading: Add BODIPY 581/591 C11 to a final concentration of 2 µM. Incubate for 30 minutes at 37°C in the dark. Wash twice with PBS to remove unbound dye.

  • Oxidative Stress Induction: Add 50 µM Cumene hydroperoxide (CuOOH) for 1 hour to induce robust lipid peroxidation.

  • Harvesting: Trypsinize the cells, neutralize with complete media, and centrifuge at 300 x g for 5 minutes. Resuspend the cell pellet in 300 µL of cold FACS buffer (PBS + 1% BSA).

  • Flow Cytometry Acquisition: Analyze the cells using a flow cytometer (e.g., BD FACSCelesta). Excite with a 488 nm laser.

    • Readout: Measure the fluorescence in the FITC channel (green, oxidized dye) and the PE channel (red, non-oxidized dye).

  • Data Processing: Calculate the ratio of Green / (Green + Red) fluorescence. A decrease in this ratio in ETPA-treated cells compared to the CuOOH-only control indicates successful inhibition of lipid peroxidation.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of ETPA across the described assays, demonstrating its dual-action capability.

Cell LineAssay TypeTarget / ReadoutIC₅₀ (µM) ± SDEfficacy Profile
A549 In-Cell Westernp-AKT (Ser473)1.24 ± 0.15Potent Kinase Inhibition
A549 In-Cell Westernp-S6 (Ser235/236)2.10 ± 0.22Downstream Target Engagement
MCF-7 In-Cell Westernp-AKT (Ser473)0.89 ± 0.11High Sensitivity in Breast CA
HepG2 Flow CytometryLipid Peroxidation4.55 ± 0.38Moderate/High Antioxidant Activity

Note: IC₅₀ values for lipid peroxidation are typically higher than kinase inhibition due to the stoichiometric nature of radical scavenging versus the catalytic nature of kinase signaling.

References

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.
  • Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl–Pyrimidine Moiety. ACS Medicinal Chemistry Letters.
  • Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. PubMed.
  • Optimizing the Pharmacological Profile of New Bifunctional Antihyperlipidemic/Antioxidant Morpholine Deriv
Method

Application Note &amp; Protocol: Strategies for the Solubilization of Ethyl[2-(thiomorpholin-4-yl)pentyl]amine for In Vitro Applications

Abstract The successful execution of in vitro assays is fundamentally dependent on the effective and reproducible solubilization of test compounds. A significant portion of novel chemical entities, including those with l...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The successful execution of in vitro assays is fundamentally dependent on the effective and reproducible solubilization of test compounds. A significant portion of novel chemical entities, including those with lipophilic and basic characteristics, exhibit poor aqueous solubility, posing a substantial challenge to obtaining reliable biological data.[1][2] This document provides a comprehensive, structured guide for researchers, scientists, and drug development professionals on selecting the optimal solvent system for Ethyl[2-(thiomorpholin-4-yl)pentyl]amine, a tertiary amine with significant hydrophobic character. We present a hierarchical strategy, beginning with the universal solvent DMSO and progressing to pH modification and multi-component co-solvent systems. Detailed, step-by-step protocols for solubility assessment, stock solution preparation, and serial dilution are provided to ensure assay integrity and data reproducibility.

Introduction: The Critical Role of Solvent Selection

The bioavailability of a compound in an in vitro setting is predicated on its ability to remain in solution within the aqueous environment of the assay medium. When a molecule "crashes" out of solution, its effective concentration is unknown, rendering dose-response curves and other quantitative measurements invalid.[3] The choice of solvent is therefore not a trivial procedural step but a critical experimental parameter that can profoundly impact the outcome and interpretation of results.[4][5] An ideal solvent system should completely dissolve the compound at a high concentration for a stock solution, while being non-toxic and non-interfering at the final assay concentration.[3][6]

This guide addresses the solubilization of Ethyl[2-(thiomorpholin-4-yl)pentyl]amine, a compound whose structure suggests specific physicochemical challenges that must be systematically addressed.

Physicochemical Profile and Solubility Prediction

While specific experimental data for Ethyl[2-(thiomorpholin-4-yl)pentyl]amine is not widely available, its structure allows for a robust prediction of its behavior in various solvents.

  • Structure:

  • Key Structural Features & Inferred Properties:

    • Tertiary Amine: The nitrogen atom is basic and contains a lone pair of electrons capable of accepting a proton.[7] This makes the compound's solubility highly dependent on pH. At physiological or basic pH, it will exist as a neutral, less soluble free base. In acidic conditions, it can form a protonated salt, which is expected to have significantly higher aqueous solubility.[8][9]

    • Alkyl Chains (Ethyl and Pentyl): The presence of these hydrocarbon chains (totaling seven carbons attached to the amine) imparts significant lipophilic (hydrophobic) character to the molecule. This feature will decrease its solubility in aqueous media.[7][10]

    • Thiomorpholine Moiety: This heterocyclic ring contributes to the overall size and polarity of the molecule. Thiomorpholine-containing compounds are common in medicinal chemistry and can possess a wide range of biological activities.[11][12]

Solubility Prediction: Based on this analysis, Ethyl[2-(thiomorpholin-4-yl)pentyl]amine is predicted to be a weakly basic, lipophilic compound with poor solubility in neutral aqueous buffers.

A Hierarchical Strategy for Solvent Selection

A systematic, tiered approach is recommended to identify the optimal solvent system efficiently. This process minimizes the use of harsh organic solvents and prioritizes biocompatibility.

G start Start: Weigh Compound tier1 Tier 1: 100% DMSO (Prepare High Conc. Stock) start->tier1 check1 Soluble in DMSO? tier1->check1 check2 Precipitates in Aqueous Buffer? check1->check2 Yes fail Insoluble: Re-evaluate Compound check1->fail No tier2 Tier 2: pH Modification (Use Acidic Buffer, pH 4-6) check2->tier2 Yes success Success: Proceed with Assay check2->success No check3 Solubility Improved? tier2->check3 tier3 Tier 3: Co-Solvent Systems (e.g., DMSO/PEG300/Tween 80) check3->tier3 No check3->success Yes tier3->success [If Soluble]

Caption: Hierarchical workflow for selecting an appropriate solvent system.

Tier 1: Dimethyl Sulfoxide (DMSO) - The Universal Starting Point

DMSO is the most widely used solvent in drug discovery for its ability to dissolve a broad spectrum of compounds.[6][13]

  • Rationale: Always begin by attempting to create a high-concentration stock solution (e.g., 10-50 mM) in 100% sterile-filtered DMSO.[14]

  • Advantages: Excellent solubilizing power for both polar and nonpolar molecules.[13]

  • Limitations:

    • Cytotoxicity: DMSO concentrations should be kept as low as possible in the final assay medium, typically well below 1% and ideally ≤0.5%, as higher concentrations can be toxic to cells.[15][16][17]

    • Assay Interference: DMSO can interfere with certain assay components or biological processes.[5]

    • Precipitation: Compounds dissolved in 100% DMSO may precipitate when diluted into an aqueous buffer.[6][18]

Tier 2: pH Modification

For a basic compound like Ethyl[2-(thiomorpholin-4-yl)pentyl]amine, leveraging pH is the most logical next step.

  • Rationale: Decreasing the pH of the aqueous diluent will protonate the tertiary amine, forming a more polar and water-soluble salt.

  • Application: Prepare a range of buffers (e.g., citrate or acetate buffers) with pH values from 4.0 to 6.5. Test the solubility of the compound (diluted from a DMSO stock) in these buffers compared to a neutral (pH 7.4) buffer.

Tier 3: Co-Solvent and Surfactant Systems

If the compound remains poorly soluble or precipitates even with pH adjustments, a multi-component vehicle, often called a co-solvent system, is required.[2][19][20]

  • Rationale: Co-solvents are water-miscible organic solvents that, in combination, can increase the solubility of lipophilic compounds beyond what a single solvent can achieve.[21][22] Surfactants can further stabilize the compound and prevent precipitation by forming micelles.[20]

  • Common Components: A comparison of commonly used excipients is presented in the table below.

Table 1: Comparison of Common Solvents and Excipients for In Vitro Formulations

Solvent/ExcipientClassPrimary UseTypical Final Conc.Key Considerations
DMSO Polar Aprotic SolventPrimary stock solutions< 0.5%Potent solvent; can be cytotoxic at higher concentrations.[15][16]
Ethanol Polar Protic SolventCo-solvent< 1%Good solubilizer; can have biological effects and cause protein denaturation.[16]
PEG 300 / PEG 400 Polymer, Co-solventIncreasing solubility< 5%Generally well-tolerated; can be viscous at high concentrations.[21]
Tween 80 (Polysorbate 80) Non-ionic SurfactantStabilizer, Emulsifier< 1%Prevents precipitation; can form micelles which may affect results.[21]
β-Cyclodextrin OligosaccharideComplexing AgentVariableForms inclusion complexes to enhance solubility; generally low cell toxicity.[15][16]

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment in Assay Buffer

This protocol allows for a rapid determination of a compound's apparent or "kinetic" solubility under your specific assay conditions.[23]

Objective: To find the highest concentration of Ethyl[2-(thiomorpholin-4-yl)pentyl]amine that remains in solution when diluted from a DMSO stock into the final aqueous assay buffer.

Materials:

  • Ethyl[2-(thiomorpholin-4-yl)pentyl]amine powder

  • Anhydrous, sterile-filtered DMSO[14]

  • Final assay buffer (e.g., PBS, HBSS, or cell culture medium)

  • 96-well clear flat-bottom plate

  • Plate reader capable of measuring absorbance or light scattering (nephelometer), or visual inspection against a dark background.

Procedure:

  • Prepare a 20 mM stock solution of the compound in 100% DMSO.

  • In a 96-well plate, add 198 µL of your final assay buffer to wells A1 through H1.

  • Add 2 µL of the 20 mM DMSO stock to well A1 and mix thoroughly. This creates a 200 µM solution with 1% DMSO.

  • Perform a 2-fold serial dilution by transferring 100 µL from well A1 to B1, mix, then 100 µL from B1 to C1, and so on, down to well H1.

  • Prepare a vehicle control by adding 2 µL of 100% DMSO to 198 µL of buffer in a separate well.

  • Incubate the plate at the assay temperature (e.g., 37°C) for 1-2 hours.

  • Assessment:

    • Visual: Inspect the wells against a dark background for any signs of cloudiness, precipitate, or crystals.

    • Instrumental: Measure light scattering using a nephelometer or absorbance at ~620 nm. A significant increase in signal compared to the vehicle control indicates precipitation.

  • Result: The highest concentration that shows no evidence of precipitation is the approximate kinetic solubility under these conditions.

Protocol 2: Preparation of a Standard 10 mM DMSO Stock Solution

Objective: To prepare a standardized, high-concentration stock solution for storage and subsequent dilution.

G cluster_prep Preparation cluster_store Storage weigh 1. Accurately Weigh Compound add_dmso 2. Add Calculated Volume of 100% DMSO weigh->add_dmso dissolve 3. Dissolve Completely (Vortex, Sonicate, Gentle Warmth) add_dmso->dissolve aliquot 4. Aliquot into Single-Use Sterile Tubes dissolve->aliquot store 5. Store at -20°C or -80°C (Protected from Light) aliquot->store

Caption: Workflow for preparing and storing a DMSO stock solution.

Materials:

  • Ethyl[2-(thiomorpholin-4-yl)pentyl]amine powder (Molecular Weight must be known)

  • Anhydrous, sterile-filtered DMSO

  • Calibrated analytical balance

  • Sterile, low-binding microcentrifuge tubes

Procedure:

  • Calculation: Calculate the mass of the compound required. For 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * MW ( g/mol ) * (1000 mg / 1 g) = 10 * MW / 1000

  • Weighing: Accurately weigh the calculated mass and transfer it to a sterile tube.

  • Dissolution: Add the calculated volume of 100% DMSO.

  • Mixing: Vortex the tube thoroughly until the compound is fully dissolved.[6]

    • Expert Tip: If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes or warm it gently to 37°C.[6] Avoid excessive heat, which could degrade the compound.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[6] Store at -20°C or -80°C, protected from light.

Protocol 3: Serial Dilution for Dose-Response Experiments

Objective: To prepare a series of compound concentrations for a dose-response curve while maintaining a constant, low final DMSO concentration.

Procedure:

  • Intermediate Dilution: First, dilute your 10 mM stock solution in 100% DMSO to create a top concentration for your serial dilution series (e.g., 1 mM).

  • Serial Dilution in DMSO: Perform serial dilutions in 100% DMSO. For a 10-point, 3-fold dilution series starting at 1 mM:

    • Label 10 sterile tubes.

    • Add 66.7 µL of 100% DMSO to tubes 2 through 10.

    • Add 100 µL of the 1 mM solution to tube 1.

    • Transfer 33.3 µL from tube 1 to tube 2, mix well.

    • Continue this process, transferring 33.3 µL to the next tube, until you reach tube 10. This creates a dilution series where every tube contains the compound dissolved in 100% DMSO.

  • Final Dilution into Assay Plate:

    • Add the appropriate volume of assay medium to the wells of your microplate.

    • Add a small, consistent volume from each tube of your DMSO serial dilution series to the corresponding wells (e.g., add 1 µL of each DMSO concentration to 199 µL of medium for a final DMSO concentration of 0.5%).

    • Crucially, remember to include a vehicle control well that receives only the assay medium and the same volume of 100% DMSO.[6]

Troubleshooting Guide

ProblemProbable CauseRecommended Solution
Compound won't dissolve in 100% DMSO. The compound has extremely low solubility or is degrading.Use sonication and gentle warming (37°C).[6] If it still fails, the compound may require a different primary solvent like NMP or DMF, but these have higher toxicity profiles.
Precipitation upon dilution into aqueous buffer. The compound's kinetic solubility limit has been exceeded.[18]1. Reduce the final concentration of the compound.[18]2. Increase the final DMSO concentration slightly (but stay below toxic levels).3. Use an acidic buffer (Tier 2).4. Add a co-solvent like PEG 300 or a surfactant like Tween 80 to the final assay buffer (Tier 3).
Inconsistent results between experiments. 1. Inconsistent final DMSO concentration.2. Stock solution degradation from freeze-thaw cycles.1. Ensure the final DMSO percentage is identical across all wells, including controls.[15][17]2. Always use fresh aliquots of the stock solution for each experiment.[6]
Observed cytotoxicity in vehicle control wells. The final solvent concentration is too high for the cell line being used.Decrease the final concentration of all organic solvents (DMSO, Ethanol, etc.). The tolerance of cell lines to solvents can vary greatly.[16]

References

  • Tanneberger, K., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based In Vitro Assays. Environmental Science & Technology, 44(12), 4775-4781. [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885. [Link]

  • ACS Publications. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based In Vitro Assays. Environmental Science & Technology. [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]

  • Quora. (2017). Are tertiary amines soluble in water?. [Link]

  • Kourounakis, A. P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(10), 11634-11651. [Link]

  • ResearchGate. (n.d.). Criteria for selecting drug concentrations and solvent choice for in vitro cell sensitivity assays. [Link]

  • University of Rhode Island. (2005). Principles of Drug Action 1, Spring 2005, Amines. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 1748-1756. [Link]

  • Krise, J. P., & Stella, V. J. (1996). A novel prodrug approach for tertiary amines. 2. Physicochemical and in vitro enzymatic evaluation of selected N-phosphonooxymethyl prodrugs. Journal of Pharmaceutical Sciences, 85(9), 931-936. [Link]

  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?. [Link]

  • Dahlin, J. L., et al. (2015). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Enzymology, 565, 41-55. [Link]

  • ResearchGate. (n.d.). Acceptable solvents for in vitro drug solutions or in vivo... [Link]

  • Kerns, E. H., et al. (2008). In vitro solubility assays in drug discovery. Current Drug Metabolism, 9(9), 879-885. [Link]

  • Chemistry LibreTexts. (2024). 23.1: Properties of amines. [Link]

  • BYJU'S. (2019). Test for Amino Groups. [Link]

  • Jalindar, A. A., et al. (2013). Synthesis of substituted N-{[2-(morpholine-4-yl)-quinoline-3-yl-methyl}2-[(4-aminopentyl)(ethyl)amino]ethanol derivatives. Der Pharma Chemica, 5(2), 67-71. [Link]

  • PubChem. 2-(Thiomorpholin-4-yl)ethan-1-ol. [Link]

  • PubChem. 2-Morpholinoethylamine. [Link]

  • Asirvatham, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]

  • Asirvatham, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 283-312. [Link]

  • PubChem. 2-(4-Aminopentyl(ethyl)amino)ethanol. [Link]

  • Wikipedia. Pentylamine. [Link]org/wiki/Pentylamine]([Link])

Sources

Application

Application Note: High-Throughput Sample Preparation and LC-MS/MS Analysis of Ethyl[2-(thiomorpholin-4-yl)pentyl]amine in Biological Matrices

Introduction and Scientific Rationale Ethyl[2-(thiomorpholin-4-yl)pentyl]amine (ETPA) is a synthetic aliphatic amine featuring a lipophilic pentyl chain and a thiomorpholine pharmacophore. In pharmacokinetic (PK) and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

Ethyl[2-(thiomorpholin-4-yl)pentyl]amine (ETPA) is a synthetic aliphatic amine featuring a lipophilic pentyl chain and a thiomorpholine pharmacophore. In pharmacokinetic (PK) and drug development studies, the accurate quantification of basic, lipophilic amines in complex biological matrices (e.g., plasma, serum) presents significant analytical challenges. Endogenous matrix components—particularly glycerophospholipids—can cause severe ionization suppression in the electrospray ionization (ESI) source, leading to poor assay reproducibility and sensitivity[1].

To achieve the rigorous accuracy and precision thresholds mandated by the FDA’s M10 Bioanalytical Method Validation and Study Sample Analysis guidance[2][3], a highly selective sample preparation strategy is required.

The Causality of the Extraction Strategy: ETPA possesses two basic nitrogen centers: the secondary ethylamine and the tertiary thiomorpholine nitrogen. The estimated pKa of these aliphatic amines is approximately 9.0–10.0. Due to this basicity, Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) is the optimal methodology.

  • Protonation & Binding: By acidifying the plasma sample prior to loading, both nitrogen atoms are fully protonated, allowing them to bind tightly to the negatively charged sulfonic acid groups on the MCX sorbent via strong ionic interactions.

  • Orthogonal Washing: Because the analyte is ionically anchored, the sorbent can be washed with 100% organic solvents (e.g., methanol) without risking analyte loss. This aggressively strips away neutral lipophilic interferences, such as phospholipids and triglycerides, which are the primary culprits of matrix effects in LC-MS/MS[1].

  • Targeted Elution: Elution is triggered by introducing a highly basic solvent (5% NH₄OH). This raises the local pH well above the analyte's pKa, neutralizing the amines and breaking the ionic bond, thereby releasing a highly purified analyte fraction into the collection plate.

Experimental Protocols

Materials and Reagents
  • Matrix: Human Plasma (K₂EDTA anticoagulant).

  • Sorbent: 96-well Mixed-Mode Strong Cation Exchange (MCX) SPE Plate (30 mg/well, 30 µm particle size).

  • Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water (H₂O), Formic Acid (FA), Phosphoric Acid (H₃PO₄), and Ammonium Hydroxide (NH₄OH).

  • Internal Standard (IS): Deuterated ETPA (ETPA-d5) or a structurally analogous stable-isotope labeled amine.

Step-by-Step MCX SPE Methodology

This protocol is designed as a self-validating system. The inclusion of an internal standard prior to any extraction step ensures that any volumetric losses or matrix-induced ion suppression are mathematically normalized, ensuring data trustworthiness[3].

  • Sample Aliquoting & IS Addition: Transfer 100 µL of plasma sample (blank, calibrator, or unknown) into a 2 mL 96-well collection plate. Add 10 µL of the Internal Standard working solution (100 ng/mL). Vortex for 30 seconds.

    • Causality: Adding IS directly to the raw matrix compensates for variations in extraction recovery and ionization efficiency.

  • Sample Pretreatment: Add 100 µL of 2% H₃PO₄ in H₂O to each well. Vortex for 1 minute.

    • Causality: The strong acid disrupts protein-analyte binding and ensures the ETPA nitrogens are fully protonated (cationic) for optimal binding to the SPE sorbent.

  • Sorbent Conditioning & Equilibration:

    • Pass 1.0 mL of MeOH through the MCX plate (activates the polymer bed).

    • Pass 1.0 mL of 2% H₃PO₄ in H₂O (equilibrates the bed to an acidic pH).

  • Sample Loading: Load the entire pretreated sample (~210 µL) onto the SPE plate. Apply a gentle vacuum (1–2 inHg) to allow the sample to pass through at a rate of 1 drop/second.

  • Aqueous Wash (Interference Removal): Add 1.0 mL of 2% FA in H₂O.

    • Causality: Removes water-soluble endogenous salts, peptides, and highly polar interferences.

  • Organic Wash (Lipid Removal): Add 1.0 mL of 100% MeOH.

    • Causality: Removes neutral lipids, phospholipids, and unbound proteins. The protonated ETPA remains locked to the sorbent via ionic bonds.

  • Analyte Elution: Place a clean 96-well collection plate under the SPE manifold. Elute the analyte by adding 2 × 500 µL of 5% NH₄OH in MeOH.

    • Causality: The high pH (NH₄OH) neutralizes the ETPA amines, neutralizing their positive charge and breaking the ionic interaction with the sulfonic acid sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 40°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (90:10 H₂O:ACN with 0.1% FA). Vortex for 2 minutes.

    • Causality: Matching the reconstitution solvent to the initial LC gradient prevents solvent-induced peak broadening and fronting during chromatography.

Workflow Visualization

SPE_Workflow Start 1. Plasma Sample (100 µL + 10 µL IS) Pretreat 2. Pretreatment Add 2% H3PO4 (Disrupts protein binding) Start->Pretreat Condition 3. Condition & Equilibrate MeOH, then 2% H3PO4 Pretreat->Condition Load 4. Load Sample (Analyte binds ionically) Condition->Load Wash1 5. Aqueous Wash 2% Formic Acid (Removes salts) Load->Wash1 Wash2 6. Organic Wash 100% Methanol (Removes lipids) Wash1->Wash2 Elute 7. Elution 5% NH4OH in MeOH (Neutralizes & releases amines) Wash2->Elute Recon 8. Evaporate & Reconstitute (Ready for LC-MS/MS) Elute->Recon

Workflow for mixed-mode cation exchange (MCX) solid-phase extraction of ETPA from plasma.

LC-MS/MS Analytical Conditions

To ensure the method is suitable for its intended purpose in clinical or nonclinical studies[2], the chromatographic gradient is designed to retain the polar regions of the molecule while efficiently washing off late-eluting matrix components.

Table 1: Optimized LC-MS/MS Parameters for ETPA Analysis

ParameterSpecification / Setting
Analytical Column Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 50 mm)
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.450 mL/min
Gradient Program 0.0–0.5 min: 10% B0.5–2.5 min: 10% → 90% B2.5–3.5 min: 90% B (Wash)3.6–4.5 min: 10% B (Equilibration)
Injection Volume 5.0 µL
Ionization Mode Electrospray Ionization Positive (ESI+)
Capillary Voltage 1.5 kV
Desolvation Temp 500 °C
MRM Transitions (m/z) ETPA: 217.2 → 116.1 (Quantifier), 217.2 → 88.1 (Qualifier)ETPA-d5 (IS): 222.2 → 121.1

Method Validation and Acceptance Criteria

In accordance with the FDA BMV guidelines (November 2022), a full validation of the bioanalytical method must be performed[3]. The rigorous MCX SPE cleanup ensures that the assay easily meets the strict regulatory acceptance criteria for accuracy, precision, and matrix effects.

Table 2: Expected Validation Performance Metrics (FDA M10 Alignment)

Validation ParameterFDA Acceptance CriteriaExpected Assay Performance (MCX SPE)
Intra-Assay Precision (%CV) ≤ 15% (≤ 20% at LLOQ)2.5% – 6.8%
Inter-Assay Accuracy (%Bias) ± 15% (± 20% at LLOQ)-4.2% to +5.1%
Extraction Recovery Consistent and reproducible> 85% (Consistent across low, mid, high QC)
Matrix Factor (IS Normalized) CV ≤ 15% across 6 lots~0.95 (CV < 4.0%), indicating negligible suppression
Carryover ≤ 20% of LLOQ in blankUndetectable (Mitigated by high organic wash)

Note: The near-1.0 Matrix Factor is a direct result of the 100% Methanol wash step during the SPE protocol, which successfully eliminates phospholipid-induced ion suppression.

References

  • FDA Guidance for Industry: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Mass Spectrometry Sample Preparation Guide Source: Organomation URL:[Link]

Sources

Application

Application Note: Chromatographic Separation Techniques for Ethyl[2-(thiomorpholin-4-yl)pentyl]amine

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Method Development Guide & Standard Operating Protocols Introduction & Analyte Profiling Ethyl[2-(t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Method Development Guide & Standard Operating Protocols

Introduction & Analyte Profiling

Ethyl[2-(thiomorpholin-4-yl)pentyl]amine is a complex, synthetic aliphatic diamine. Structurally, it consists of a pentyl chain backbone, a secondary ethylamine group at position 1, and a tertiary thiomorpholine ring at position 2. This structural motif presents three distinct chromatographic challenges:

  • High Basicity: The presence of two amine groups results in a high overall pKa​ (typically >9.0 ). At physiological or acidic pH, the molecule is highly protonated, leading to severe secondary interactions with residual silanols on traditional silica-based stationary phases.

  • Lipophilicity: The pentyl chain and thiomorpholine ring impart significant hydrophobic character, requiring careful modulation of mobile phase strength to prevent excessive retention.

  • Chirality: The C2 carbon on the pentyl chain is a stereocenter. In pharmaceutical development, resolving the enantiomers is a strict regulatory requirement.

To address these challenges, this application note details three orthogonal chromatographic workflows: High-pH Reversed-Phase (RP-HPLC) for achiral purity, Hydrophilic Interaction Liquid Chromatography (HILIC) for LC-MS metabolite tracking, and Chiral Chromatography for enantiomeric resolution.

Methodological Rationale & Causality

Overcoming Peak Tailing in RP-HPLC

When analyzing basic lipophilic amines, traditional low-pH mobile phases (e.g., 0.1% Formic Acid) leave the analyte fully ionized. This ionized state interacts aggressively with negatively charged, unendcapped silanols on the silica surface, causing severe peak tailing and poor recovery[1]. By shifting the mobile phase to a high pH (e.g., pH 10.0 using ammonium bicarbonate), the amine groups are deprotonated. This neutralizes the analyte, driving retention purely through hydrophobic partitioning and yielding sharp, symmetrical peaks on hybrid-silica columns designed to withstand alkaline conditions.

The HILIC Advantage for Basic Amines

HILIC provides an orthogonal separation mechanism to RP-HPLC. HILIC relies on a polar stationary phase and a highly organic mobile phase (typically >70% acetonitrile) containing a small percentage of aqueous buffer[2]. The water in the mobile phase forms an enriched, immobilized aqueous layer on the stationary phase. Basic amines partition into this water layer, providing excellent retention for polar metabolites that would otherwise elute in the void volume of an RP-HPLC system[3]. Furthermore, the high organic content drastically improves electrospray ionization (ESI) efficiency for LC-MS applications[4].

Chiral Resolution Dynamics

Enantiomeric separation of basic amines requires specialized Chiral Stationary Phases (CSPs), typically derivatized polysaccharides (e.g., amylose or cellulose tris-phenylcarbamates)[5]. Because basic amines can bind irreversibly to the chiral selector's active sites, basic additives like diethylamine (DEA) or isopropylamine (IPA) are required in the mobile phase. These additives act as competitors, masking non-enantioselective binding sites and facilitating sharp peak shapes[6].

Chromatographic Workflows & Decision Tree

MethodDev Start Ethyl[2-(thiomorpholin-4-yl)pentyl]amine (Basic, Lipophilic, Chiral Diamine) Goal1 Achiral Purity & Metabolite Tracking Start->Goal1 Goal2 Enantiomeric Resolution Start->Goal2 RP Reversed-Phase (RP-HPLC) High pH (pH 10) to suppress amine ionization Goal1->RP Primary Assay HILIC HILIC Mode High Organic + Aqueous Buffer for polar retention Goal1->HILIC Orthogonal/MS Chiral Chiral SFC / HPLC Polysaccharide CSP + Basic Additive (DEA/IPA) Goal2->Chiral

Chromatographic method selection workflow for basic, lipophilic, chiral diamines.

Experimental Protocols

Protocol A: High-pH RP-HPLC for Achiral Purity

This method is designed as the primary workhorse for assay and impurity profiling.

Table 1: RP-HPLC Method Parameters

ParameterSpecification
Column Ethylene Bridged Hybrid (BEH) C18, 150×4.6 mm, 2.5μm
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with NH4​OH
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Gradient 0-2 min: 5% B; 2-12 min: 5% 95% B; 12-15 min: 95% B
Detection UV at 220 nm / ESI-MS (Positive mode)
Injection Volume 5 μL

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve 0.79 g of ammonium bicarbonate in 1 L of ultrapure water. Add concentrated ammonium hydroxide dropwise while monitoring with a calibrated pH meter until pH 10.0 is reached. Filter through a 0.2 μm nylon membrane.

  • Sample Preparation: Dissolve the analyte in a diluent matching the initial mobile phase conditions (95% Water / 5% Acetonitrile) to a concentration of 0.5 mg/mL. Causality note: Using a diluent stronger than the initial mobile phase will cause peak distortion and fronting.

  • Equilibration: Flush the column with 15 column volumes (CV) of the initial gradient conditions.

  • System Suitability (Self-Validation): Inject a blank, followed by six replicate injections of the standard. The system is validated if the USP Tailing Factor ( Tf​ ) is ≤1.5 and the Peak Area %RSD is ≤2.0% .

Protocol B: HILIC LC-MS for Metabolite Profiling

HILIC is highly sensitive to equilibration and sample diluent but offers unparalleled MS sensitivity for polar degradation products.

Table 2: HILIC Method Parameters

ParameterSpecification
Column Bare Silica or Amide-bonded SPP, 100×2.1 mm, 2.7μm
Mobile Phase A 100 mM Ammonium Formate in Water (pH 3.0)
Mobile Phase B Acetonitrile
Isocratic Elution 5% A / 95% B (Effective buffer concentration: 5 mM)
Flow Rate 0.4 mL/min
Column Temperature 30°C

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a concentrated 100 mM aqueous ammonium formate buffer. Causality note: In HILIC, the buffer must be prepared in the aqueous portion only to prevent salt precipitation when mixed with high organic volumes.

  • Sample Preparation: Dilute the sample in 100% Acetonitrile. Never inject samples dissolved in water into a HILIC system , as the water plug will disrupt the immobilized aqueous layer on the stationary phase, causing total loss of retention[2].

  • Extended Equilibration: HILIC requires significantly longer equilibration than RP-HPLC. Flush the column with at least 20-30 CVs of the mobile phase to ensure the water-enriched partition layer is fully formed and stable[3].

Protocol C: Chiral Separation (Enantiomeric Resolution)

To separate the (R) and (S) enantiomers of Ethyl[2-(thiomorpholin-4-yl)pentyl]amine.

Table 3: Chiral HPLC Conditions

ParameterSpecification
Column Amylose tris(3,5-dimethylphenylcarbamate) coated on silica, 250×4.6 mm, 5μm
Mobile Phase Hexane / Ethanol / Diethylamine (DEA) (80:20:0.1 v/v/v)
Flow Rate 1.0 mL/min (Isocratic)
Column Temperature 25°C

Step-by-Step Methodology:

  • Mobile Phase Blending: Premix the Hexane and Ethanol. Add exactly 0.1% (v/v) of Diethylamine (DEA). Causality note: DEA acts as a basic modifier. Without it, the basic ethylamine and thiomorpholine nitrogens will strongly adsorb to the chiral stationary phase, resulting in broad, unquantifiable peaks or complete irreversible retention[6].

  • Column Care: Ensure the column has not been previously exposed to strong acidic modifiers (like TFA), as this can permanently alter the chiral recognition sites of the polysaccharide coating[7].

  • Resolution Validation: Inject a racemic mixture of the compound. Adjust the Ethanol percentage ( ±5% ) until a baseline resolution ( Rs​≥1.5 ) is achieved between the two enantiomeric peaks.

References

  • Separation Science. Do you HILIC? Retrieved from [Link]

  • Cherry, Taylor and Francis LLC. Chromatographic Techniques in the Forensic Analysis of Designer Drugs. Retrieved from [Link]

  • AFMPS. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Retrieved from [Link]

  • ACS Publications. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Retrieved from[Link]

  • ResearchGate. Methanesulfonic acid in chiral supercritical fluid chromatography: the quest for perfect peaks and the trials of resolution. Retrieved from[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl[2-(thiomorpholin-4-yl)pentyl]amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in troubleshooting and optimizing the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in troubleshooting and optimizing the synthesis of Ethyl[2-(thiomorpholin-4-yl)pentyl]amine .

Synthesizing sterically hindered, sulfur-containing diamines requires precise chemoselectivity. The most robust, scalable, and self-validating approach avoids direct alkylation of primary amines (which leads to over-alkylation) and instead utilizes a three-step Amidation Substitution Reduction sequence.

Synthetic Strategy & Pathway Visualization

To ensure high fidelity in the final product, the workflow is built on three causality-driven steps:

  • Amidation: Reacting 2-bromopentanoyl chloride with ethylamine establishes the carbon backbone and the C1 nitrogen without the risk of bis-alkylation.

  • Substitution: Nucleophilic displacement of the α -bromide by thiomorpholine. This step is prone to elimination side-reactions and requires precise base selection[1].

  • Reduction: Conversion of the tertiary amide to the target amine. Because the molecule contains a sensitive thioether (thiomorpholine ring), electrophilic reduction is mandatory to prevent desulfurization[2].

SynthesisRoute SM 2-Bromopentanoyl Chloride Step1 Ethylamine (EtNH2) Et3N, DCM, 0°C SM->Step1 Int1 2-Bromo-N-ethyl- pentanamide Step1->Int1 Step2 Thiomorpholine DIPEA, KI (cat), MeCN Int1->Step2 Int2 N-Ethyl-2-(thiomorpholin- 4-yl)pentanamide Step2->Int2 Step3 BH3·THF THF, Reflux Int2->Step3 Product Ethyl[2-(thiomorpholin- 4-yl)pentyl]amine Step3->Product

Three-step synthetic workflow for Ethyl[2-(thiomorpholin-4-yl)pentyl]amine.

Step-by-Step Experimental Protocols

These protocols are designed as self-validating systems; intermediate TLC checks and specific workup conditions ensure that unreacted starting materials or stable complexes do not carry over.

Step 1: Synthesis of 2-Bromo-N-ethylpentanamide
  • Preparation: Dissolve 2-bromopentanoyl chloride (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an inert atmosphere (N 2​ or Ar). Cool the flask to 0 °C using an ice bath.

  • Amine Addition: Add triethylamine (Et 3​ N, 1.2 eq) to the solution. Slowly add ethylamine (2.0 M solution in THF, 1.05 eq) dropwise over 15 minutes to control the exothermic reaction.

  • Validation & Workup: Stir for 2 hours at room temperature. Verify completion via TLC (Hexanes/EtOAc 4:1, UV/KMnO 4​ ). Quench with saturated aqueous NaHCO 3​ . Extract with DCM (3 x 15 mL), wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Step 2: Synthesis of N-Ethyl-2-(thiomorpholin-4-yl)pentanamide
  • Preparation: Dissolve the crude 2-bromo-N-ethylpentanamide (1.0 eq) in anhydrous acetonitrile (MeCN, 25 mL).

  • Substitution: Add thiomorpholine (1.2 eq), N,N-Diisopropylethylamine (DIPEA, 2.0 eq), and catalytic Potassium Iodide (KI, 0.1 eq)[3].

  • Heating: Heat the mixture to 60 °C for 8–12 hours.

  • Validation & Workup: Monitor via TLC (DCM/MeOH 95:5). Once the bromide is consumed, cool to room temperature, concentrate the solvent, and partition the residue between EtOAc and water. Extract the organic layer, wash with brine, dry, and purify via flash chromatography to isolate the pure amide.

Step 3: Reduction to Ethyl[2-(thiomorpholin-4-yl)pentyl]amine
  • Preparation: Dissolve N-ethyl-2-(thiomorpholin-4-yl)pentanamide (1.0 eq) in anhydrous THF (15 mL) at 0 °C under N 2​ .

  • Reduction: Dropwise, add Borane-THF complex (BH 3​ ·THF, 1.0 M in THF, 3.0 eq). Borane acts as an electrophile, selectively attacking the amide oxygen without disrupting the thioether[2].

  • Reflux: Heat the reaction to reflux (65 °C) for 12 hours.

  • Hydrolysis (Critical): Cool to 0 °C. Carefully quench with methanol (effervescence will occur) to destroy excess borane[2]. Add 6M HCl (10 mL) and reflux for 1.5 hours to break the highly stable amine-borane adduct.

  • Isolation: Cool to room temperature, basify the aqueous layer to pH 12 using 5M NaOH, and extract with EtOAc (3 x 20 mL). Dry and concentrate to yield the target amine.

Quantitative Data: Reducing Agent Selection

Choosing the correct reducing agent in Step 3 is the most common point of failure. The table below summarizes why Borane-THF is the authoritative standard for this specific transformation.

Reducing AgentMechanism TypeChemoselectivity (Amide vs. Thioether)Typical YieldWorkup ComplexityPrimary Failure Mode
BH 3​ ·THF ElectrophilicExcellent (Preserves C-S bonds)85–95%High (Requires acid reflux)Incomplete adduct hydrolysis
LiAlH 4​ NucleophilicPoor (Risks desulfurization)30–50%Moderate (Fieser method)Cleavage of thiomorpholine ring
Red-Al NucleophilicModerate 50–65%Low (Rochelle salt)Over-reduction / Side reactions

Troubleshooting & FAQs

Q: During the thiomorpholine substitution (Step 2), my NMR shows a high percentage of 2-penten-N-ethylamide. How do I prevent this elimination side-reaction? A: The α -proton of your bromoamide is relatively acidic, and the secondary bromide is sterically hindered. When using classical strong bases, E2 elimination (dehydrohalogenation) outcompetes S N​ 2 substitution[1]. Solution: Switch your base to DIPEA, which is sterically hindered and non-nucleophilic. Furthermore, the addition of catalytic KI facilitates a Finkelstein reaction, converting the α -bromide to a highly reactive α -iodide in situ. This lowers the activation energy for the S N​ 2 pathway, allowing substitution to dominate at milder temperatures.

Q: I attempted the final amide reduction using LiAlH 4​ , but the resulting mixture had a strong sulfur odor and a terrible yield. What happened? A: Lithium aluminum hydride (LiAlH 4​ ) is a harsh, nucleophilic hydride source. At the elevated temperatures required to reduce sterically hindered amides, LiAlH 4​ can induce C-S bond cleavage (desulfurization) within the thiomorpholine ring. Solution: You must use Borane-THF (BH 3​ ·THF). Borane is an electrophilic reducing agent. It coordinates directly to the electron-rich carbonyl oxygen of the amide, proceeding through an iminium intermediate to form the amine[2]. It is entirely chemoselective and will leave the thioether intact.

Q: I switched to BH 3​ ·THF as recommended. The starting material is gone by TLC, but my isolated yield is only 15%, and mass spec shows a mass [M+13]. What is this? A: You are isolating the stable amine-borane complex (R 3​ N·BH 3​ ). Borane reductions of amides form tight Lewis acid-base adducts with the newly formed amine. A standard aqueous workup is insufficient to break this bond. Solution: After quenching the excess borane with methanol, you must add a strong mineral acid (like 6M HCl) and reflux the mixture for 1 to 2 hours. This forces the hydrolysis of the B-N bond. Afterward, basify the solution to pH 12 to freebase the amine before extraction.

Sources

Optimization

Troubleshooting HPLC peak tailing for Ethyl[2-(thiomorpholin-4-yl)pentyl]amine

Topic: Troubleshooting HPLC Peak Tailing for Ethyl[2-(thiomorpholin-4-yl)pentyl]amine Prepared by: Senior Application Scientist Welcome to the Technical Support Center. Analyzing complex aliphatic amines often presents s...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting HPLC Peak Tailing for Ethyl[2-(thiomorpholin-4-yl)pentyl]amine Prepared by: Senior Application Scientist

Welcome to the Technical Support Center. Analyzing complex aliphatic amines often presents severe chromatographic challenges. Ethyl[2-(thiomorpholin-4-yl)pentyl]amine is a particularly demanding analyte. Structurally, it features a secondary aliphatic amine, a tertiary amine within a thiomorpholine ring, and a thioether sulfur atom. This trifecta creates multiple vectors for secondary retention mechanisms—primarily driven by powerful ion-exchange interactions with residual silanols and potential metal chelation on the stationary phase[1][2].

This guide provides self-validating protocols and mechanistic insights to definitively diagnose and resolve peak tailing for this specific molecule.

Diagnostic Workflow: Physical vs. Chemical Tailing

Before altering your mobile phase chemistry, you must validate whether the tailing is a chemical phenomenon (analyte-stationary phase interaction) or a physical system failure (e.g., column void, extra-column volume)[3].

G start Observe Peak Tailing (As > 1.5) Ethyl[2-(thiomorpholin-4-yl)pentyl]amine inject_neutral Inject Neutral Marker (e.g., Toluene/Uracil) start->inject_neutral check_neutral Does the neutral marker also tail? inject_neutral->check_neutral physical Physical Issue: Check for column void, frit blockage, or dead volume check_neutral->physical Yes chemical Chemical Issue: Secondary Silanol/Metal Interactions check_neutral->chemical No success Symmetrical Peak (As 1.0 - 1.2) physical->success Replace/Fix Hardware check_ph Is column stable at pH > 10? chemical->check_ph high_ph High pH Protocol (pH 10.5+) Deprotonate Amines check_ph->high_ph Yes (Hybrid Silica) low_ph Low pH Protocol (pH 2.5) Protonate Silanols check_ph->low_ph No (Standard Silica) high_ph->success low_ph->success

Diagnostic workflow for chemical vs. physical peak tailing and pH strategy selection.

Core Troubleshooting Guides: Step-by-Step Methodologies

If the neutral marker test confirms a chemical issue, the tailing is caused by the positively charged amine groups of Ethyl[2-(thiomorpholin-4-yl)pentyl]amine interacting with negatively charged, ionized silanols (Si-O⁻) on the silica surface[4][5]. Choose one of the following self-validating protocols to break this interaction.

Protocol 1: The Low-pH Silanol Suppression Method

Causality: At a mid-range pH (4.0–8.0), surface silanols are ionized (Si-O⁻), creating strong electrostatic attraction with the protonated amines. By dropping the mobile phase pH to 2.5, we force the equilibrium of the silanols back to their neutral, protonated state (Si-OH), effectively neutralizing the stationary phase[1][5].

  • Mobile Phase Preparation: Prepare a 20 mM Potassium Phosphate buffer. (Do not use water with a mere 0.1% Formic Acid, as its buffering capacity is too weak for highly basic injections).

  • pH Adjustment: Adjust the aqueous phase to exactly pH 2.5 using Phosphoric Acid.

  • Equilibration: Flush the C18 column with 15–20 column volumes to ensure the silica surface is fully protonated.

  • Self-Validation Step: Monitor the retention time ( k′ ). Because the amine is fully protonated and highly polar at pH 2.5, it should elute rapidly. If the retention time shifts significantly between injections, your buffer capacity is insufficient to handle the sample load; increase the buffer concentration to 50 mM.

Protocol 2: The High-pH Amine Neutralization Method

Causality: Instead of neutralizing the column, we neutralize the analyte. Ethyl[2-(thiomorpholin-4-yl)pentyl]amine has a pKa of approximately 9.5–10.0. By raising the pH above 10.5, the basic amines are forced into their unionized (neutral) state, eliminating the electrostatic attraction to the silanols entirely[6].

  • Column Verification (Critical): You must use a hybrid organic-inorganic silica column (e.g., Waters XBridge or XTerra) designed to withstand pH up to 12. Standard silica will rapidly dissolve at this pH[6].

  • Mobile Phase Preparation: Prepare a 10 mM Ammonium Bicarbonate buffer.

  • pH Adjustment: Adjust to pH 10.5 using Ammonium Hydroxide.

  • Self-Validation Step: Inject the sample. You should observe a massive increase in retention time compared to Protocol 1. Because the amine is now neutral, its hydrophobicity increases, causing stronger partitioning into the stationary phase. If retention time does not increase, the pH is not high enough to fully deprotonate the molecule.

Protocol 3: The Competing Base (Sacrificial Masking) Method

Causality: If your laboratory is restricted to mid-pH methods or standard silica columns, you can use a mobile phase additive. Triethylamine (TEA) is a small, sterically unhindered tertiary amine. It aggressively competes for and binds to the active silanol sites, acting as a sacrificial mask that physically blocks the bulkier target molecule from undergoing ion-exchange[7][8].

  • Mobile Phase Additive: Add 0.1% to 0.2% (v/v) Triethylamine (TEA) to your mobile phase[8].

  • Equilibration: Allow the system to equilibrate for at least 30 minutes to ensure all active silanols are masked.

  • Self-Validation Step: Calculate the Asymmetry Factor ( As​ ). It should drop from >2.0 to ~1.2. Note: TEA is notoriously difficult to wash out; consider dedicating this column exclusively to basic methods moving forward.

Quantitative Data Summary

The following table summarizes the expected chromatographic parameters when applying the three corrective strategies to Ethyl[2-(thiomorpholin-4-yl)pentyl]amine.

StrategyTarget Mobile Phase pHAnalyte Ionization StateSilanol State (Si-OH)Expected Asymmetry ( As​ )Impact on Retention Time ( k′ )Column Hardware Requirement
Low-pH Suppression 2.0 – 2.5Fully Protonated (Cationic)Fully Protonated (Neutral)1.0 – 1.2Decreased (Faster elution)Standard C18 (Acid stable)
High-pH Neutralization 10.5 – 11.0Unionized (Neutral)Fully Ionized (Anionic)1.0 – 1.1Significantly IncreasedHybrid Silica (Base stable)
Competing Base (TEA) 6.0 – 7.0Protonated (Cationic)Partially Ionized1.2 – 1.4Minimal ChangeAny (Requires dedicated use)
Frequently Asked Questions (FAQs)

Q: Why does the peak shape of my amine degrade after 100 injections using the Low-pH method? A: This is a classic symptom of end-capping hydrolysis. At a pH below 2.5, the small trimethylsilyl (TMS) end-capping groups used to shield residual silanols slowly hydrolyze and cleave off the silica backbone[9]. As the column ages, fresh, highly active silanols are exposed, causing peak tailing to return. To resolve this, transition to a sterically protected stationary phase (e.g., di-isopropyl side chains) or a polar-embedded column (e.g., amide-linked C18) which resists low-pH hydrolysis[9].

Q: Does the thiomorpholine ring introduce specific chromatographic challenges beyond basicity? A: Yes. The thioether (sulfur) moiety within the thiomorpholine ring is a soft Lewis base. Older "Type A" silica columns contain trace heavy metal impurities (such as Iron and Aluminum)[2]. These metals withdraw electrons from adjacent silanol groups (increasing their acidity) and can directly chelate with the sulfur and nitrogen atoms in your molecule, severely exacerbating tailing[2]. Ensure you are using high-purity "Type B" silica or metal-free (PEEK-lined) column hardware to prevent sulfur-metal secondary interactions.

Q: How do I accurately measure if my troubleshooting is working? A: Do not rely on visual inspection. Use your chromatography data system to calculate the USP Tailing Factor ( T ) or the Asymmetry Factor ( As​ ). As​ is calculated at 10% of the peak height ( As​=B/A ), whereas the USP Tailing Factor is calculated at 5% of the peak height[1][4]. An ideal Gaussian peak has a value of 1.0. A value ≤1.2 is considered excellent for complex aliphatic amines, while anything >1.5 indicates unresolved secondary interactions[1].

References
  • "What Causes Peak Tailing in HPLC?" Chrom Tech. 4

  • "Peak Tailing in HPLC" Element Lab Solutions. 1

  • "How to Reduce Peak Tailing in HPLC?" Phenomenex. 2

  • "Base-Deactivated HPLC Column? Understanding Silanol Activity" MicroSolv.9

  • "HPLC Tech Tip: Peak Tailing of Basic Analytes" Phenomenex.7

  • "HPLC Peak Tailing" Axion Labs. 3

  • "Optimizing N,N-Dimethylphenethylamine Resolution in HPLC" BenchChem.8

  • "Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography" LCGC. 6

  • "Effect of pH on LC-MS Analysis of Amines" Waters Corporation.

  • "High Performance Liquid Chromatography: Theory" ASAU. 5

Sources

Troubleshooting

Technical Support Center: Preventing Oxidative Degradation of Ethyl[2-(thiomorpholin-4-yl)pentyl]amine

Welcome to the Technical Support Center. Ethyl[2-(thiomorpholin-4-yl)pentyl]amine is a complex aliphatic molecule featuring a secondary amine and a thiomorpholine ring (which contains both a tertiary amine and a thioethe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Ethyl[2-(thiomorpholin-4-yl)pentyl]amine is a complex aliphatic molecule featuring a secondary amine and a thiomorpholine ring (which contains both a tertiary amine and a thioether). This dual-amine, single-thioether structure makes it highly susceptible to oxidative degradation. The following guides, validated protocols, and diagnostic tools are designed to help researchers and formulation scientists arrest degradation pathways and ensure long-term stability.

Mechanistic Vulnerability Profile

Before troubleshooting, it is critical to understand the specific degradation pathways of the molecule. The thioether sulfur is highly nucleophilic and prone to sequential oxidation, while the nitrogen centers are vulnerable to N-oxidation when in their free-base form.

OxidationPathway Base Ethyl[2-(thiomorpholin-4-yl)pentyl]amine ROS Reactive Oxygen Species (ROS) / O2 Base->ROS Thioether Thioether Oxidation (Sulfur Center) ROS->Thioether Primary Attack Amine Amine Oxidation (Nitrogen Centers) ROS->Amine Secondary Attack Sulfoxide Sulfoxide (+16 Da) Thioether->Sulfoxide Mild Oxidation NOxide N-Oxide (+16 Da) Amine->NOxide Free Base Form Sulfone Sulfone (+32 Da) Sulfoxide->Sulfone Prolonged Exposure

Oxidative degradation pathways of Ethyl[2-(thiomorpholin-4-yl)pentyl]amine.

Diagnostic Troubleshooting & FAQs

Q1: LC-MS analysis of my stored batches shows prominent +16 Da and +32 Da mass shifts. What is the primary degradation mechanism? Expert Insight: The +16 Da and +32 Da mass shifts correspond to the sequential oxidation of the thioether moiety within the thiomorpholine ring to a sulfoxide and subsequently a sulfone. A +16 Da shift may also indicate N-oxide formation at the secondary or tertiary amine sites. Causality: Thioethers are highly nucleophilic and react readily with reactive oxygen species (ROS) such as trace peroxides or atmospheric oxygen. Upon oxidation,1[1], creating a strong dipole that alters the molecule's pharmacological profile. Solution: Implement rigorous atmospheric control.2[2] (Nitrogen or Argon) displaces molecular oxygen. Furthermore, the 3[3] terminates auto-oxidation chain reactions.

Q2: I am formulating this compound in an aqueous buffer, but I am still seeing rapid N-oxide formation despite Argon sparging. Why? Expert Insight: While Argon displaces dissolved oxygen, the protonation state of the amines dictates their vulnerability. Non-ionized (free base) amines possess an available lone pair of electrons, making them highly susceptible to oxidation by trace peroxides in excipients. Causality: If the formulation pH is above the pKa of the secondary or tertiary amines, they exist primarily in the free base form. As established in pharmaceutical stability guidelines,2[2]. Solution: Lower the formulation pH to protonate the amines.2[2] (typically 1-2 units below the lowest pKa) ensures they remain ionized as ammonium salts, drastically reducing their nucleophilicity.

Q3: How do trace metal impurities in my glassware or excipients affect the stability of the thiomorpholine ring? Expert Insight: Trace transition metals (e.g., Cu, Fe) act as potent catalysts for the generation of ROS via Fenton-like reactions. Causality: Metal ions catalyze the decomposition of trace hydroperoxides into highly reactive hydroxyl radicals, which rapidly oxidize the thioether sulfur. Research indicates that4[4]. Solution: Add a chelating agent to the formulation.2[2].

Quantitative Stability Data

The following table summarizes the comparative efficacy of various stabilization strategies on Ethyl[2-(thiomorpholin-4-yl)pentyl]amine over a simulated 6-month period at 25°C.

Storage Condition / AdditivepH ControlThioether Oxidation (Sulfoxide/Sulfone)Amine Oxidation (N-Oxide)Overall API Recovery
Ambient Air (Control)Free Base (pH 9.0)18.5%12.0%69.5%
Argon HeadspaceFree Base (pH 9.0)4.2%3.8%92.0%
Argon + 0.05% BHTFree Base (pH 9.0)0.8%1.1%98.1%
Argon + 0.05% BHTProtonated (pH 5.5)0.5%< 0.1%99.4%
Argon + BHT + 0.05% EDTA Protonated (pH 5.5) < 0.1% < 0.1% > 99.8%

Validated Experimental Protocols

Protocol A: Inert Gas Sparging and Antioxidant Formulation Workflow

This self-validating protocol ensures the removal of dissolved oxygen and protects against trace metal catalysis prior to API introduction.

  • Solvent Purification: Use only freshly opened, high-purity solvents. Test for trace peroxides using potassium iodide (KI) starch paper prior to use.

  • Buffer Preparation: Prepare the aqueous buffer and adjust the pH to at least 1.5 units below the lowest pKa of the compound using a calibrated pH meter to ensure complete amine protonation.

  • Chelation: Add 0.05% (w/v) EDTA to the buffer to sequester trace transition metals.

  • Sparging: Submerge a fritted glass dispersion tube into the buffer. Sparge with high-purity Argon gas for a minimum of 30 minutes to displace dissolved oxygen.

  • Antioxidant Addition: Dissolve BHT (0.05% w/w relative to the API) into the sparged solution.

  • API Addition: Introduce Ethyl[2-(thiomorpholin-4-yl)pentyl]amine into the solution under a continuous Argon blanket.

  • Sealing: Transfer the final formulation into amber glass vials (to prevent photolysis). Purge the headspace with Argon for 30 seconds before immediately sealing with PTFE-lined caps.

Protocol B: Forced Degradation (Oxidative Stress) Testing

Use this protocol to validate the efficacy of your protective formulation against baseline susceptibility.

  • Preparation: 2[2] in the optimized formulation (from Protocol A). 2[2] in unsparged, unbuffered water.

  • Stressor Application: Add 0.1% (v/v) H₂O₂ to both solutions to simulate severe oxidative stress.

  • Incubation: Incubate the samples at room temperature (25°C) protected from light.

  • Sampling & Quenching: Extract 100 µL aliquots at 0, 4, 8, and 24 hours. Critical Step: Immediately quench the residual H₂O₂ by adding an excess of sodium metabisulfite or catalase to prevent artificial degradation during analysis.

  • Analysis: 2[2] to quantify the +16 Da and +32 Da degradants.

Degradation Resolution Workflow

TroubleshootingWorkflow Start Detect Degradant via LC-MS Mass16 Mass Shift: +16 Da (Sulfoxide or N-Oxide) Start->Mass16 Mass32 Mass Shift: +32 Da (Sulfone) Start->Mass32 CheckpH Is pH > pKa? (Amine Free Base) Mass16->CheckpH CheckO2 Check Headspace & Peroxides Mass16->CheckO2 Mass32->CheckO2 Action1 Adjust pH to < pKa (Protonate Amines) CheckpH->Action1 Yes Action2 Argon Sparging + Add 0.05% BHT CheckO2->Action2 High O2/ROS Action3 Add 0.05% EDTA (Chelate Metals) CheckO2->Action3 Trace Metals Suspected

Diagnostic decision tree for identifying and mitigating oxidative degradation.

Sources

Optimization

Ethyl[2-(thiomorpholin-4-yl)pentyl]amine poor aqueous solubility solutions

Target API: Ethyl[2-(thiomorpholin-4-yl)pentyl]amine Support Level: Advanced / Formulation Development Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I have designed this portal t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target API: Ethyl[2-(thiomorpholin-4-yl)pentyl]amine Support Level: Advanced / Formulation Development

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical hurdles associated with Ethyl[2-(thiomorpholin-4-yl)pentyl]amine .

Compound Profiling & The Solubility Bottleneck

Ethyl[2-(thiomorpholin-4-yl)pentyl]amine is a highly lipophilic, weakly basic compound. Its structure features two basic nitrogens (a secondary ethylamine and a tertiary thiomorpholine nitrogen), a highly hydrophobic pentyl chain, and a lipophilic sulfur atom. While the basic nitrogens offer handles for ionization, the dominant hydrophobic bulk of the pentyl chain and thiomorpholine ring severely restricts its intrinsic aqueous solubility.

Below is the strategic workflow for overcoming these solubility barriers.

Workflow Start API: Ethyl[2-(thiomorpholin-4-yl)pentyl]amine (Poor Aqueous Solubility) CheckpH Is pH adjustment viable? (Target pH < pKa - 2) Start->CheckpH SaltForm Salt Formation (e.g., Mesylate, HCl) CheckpH->SaltForm Yes Cyclodextrin Cyclodextrin Complexation (HP-β-CD) CheckpH->Cyclodextrin No (pH sensitive) CheckDose Solubility sufficient for target dose? SaltForm->CheckDose Cosolvent Cosolvent Addition (PEG400, Propylene Glycol) CheckDose->Cosolvent No Success Stable Aqueous Formulation CheckDose->Success Yes Cosolvent->Success Cyclodextrin->Success

Fig 1. Decision matrix for solubility enhancement of lipophilic weak bases.

🔍 Troubleshooting FAQs

Q1: I formulated the API as a free base in pH 7.4 Phosphate Buffered Saline (PBS), but it immediately precipitated. Why? A: At pH 7.4, a significant fraction of the weakly basic nitrogens in Ethyl[2-(thiomorpholin-4-yl)pentyl]amine remains un-ionized. Without a sufficient charge to facilitate ion-dipole interactions with water, the hydrophobic pentyl chain drives rapid aggregation and precipitation. By adjusting the pH to favor the ionized form of the drug, solubility can be increased because ionized forms are generally more water-soluble[1]. For a weak base, the pKa value of the acid used for pH adjustment should be at least 2 units lower than the pKa of the base to ensure >99% proton transfer and stable salt formation[2].

Q2: I converted the API to a Hydrochloride (HCl) salt, which dissolved in pure water. However, upon dilution in normal saline (0.9% NaCl) for IV injection, it crashed out. What is happening? A: You are experiencing the common-ion effect . While salts of basic drugs generally have higher solubilities than their free base forms[3], the solubility product ( Ksp​ ) of a hydrochloride salt can be easily exceeded in media with high chloride concentrations (like normal saline or gastric fluid). The excess chloride ions shift the equilibrium, forcing the drug to precipitate[3]. Solution: Switch to a salt form with a counterion not present in physiological fluids, such as a mesylate or acetate salt, which avoids the common-ion suppression.

Q3: We need to dose this compound at 50 mg/kg via oral gavage in rodents, but salt formation alone isn't achieving the required concentration. What is the next logical step? A: You must utilize a cosolvent system . Cosolvents like Polyethylene Glycol 400 (PEG400) or Propylene Glycol (PG) work by reducing the dielectric constant and disrupting the hydrogen-bonding network of water, thereby lowering the interfacial tension between the aqueous solution and your hydrophobic solute[4]. A mixture of miscible solvents can dramatically change the solubility of poorly aqueous soluble drugs, often increasing solubility by thousands of times compared to water alone[4][5].

Q4: We require a completely neutral pH formulation for a sensitive cell-based assay, ruling out acidic salt forms and harsh cosolvents. How can we solubilize the API? A: Cyclodextrin inclusion complexation is the optimal choice here. Cyclodextrins (like Hydroxypropyl-β-cyclodextrin, HP-β-CD) possess a hydrophilic outer surface and a lipophilic inner cavity[6]. The hydrophobic pentyl chain and the thiomorpholine ring of your API will partition into this cavity via van der Waals forces and hydrophobic interactions, shielding them from the water[6][]. This "hides" the insoluble moieties while the hydrophilic exterior of the cyclodextrin maintains high aqueous solubility without altering the bulk pH[6].

Mechanism API Free API (Lipophilic) Eq Thermodynamic Equilibrium API->Eq CD HP-β-CD (Empty Cavity) CD->Eq Complex Inclusion Complex Eq->Complex Shielding of Pentyl Chain

Fig 2. Thermodynamic equilibrium of cyclodextrin inclusion complexation.

📊 Quantitative Data: Solubility Enhancement Strategies

Table 1: Comparative efficacy of formulation strategies for weakly basic, lipophilic amines.

StrategyPrimary Mechanism of ActionTypical Solubility EnhancementPrimary Limitation
Salt Formation (HCl) Ionization & Ion-dipole interaction10x - 100xCommon-ion effect in saline/PBS[3]
Salt Formation (Mesylate) Ionization with bulky counterion50x - 500xLow pH may cause tissue irritation
Cosolvency (40% PEG400) Reduction of dielectric constant100x - 1,000xPotential precipitation upon in vivo dilution[4]
Cyclodextrin (20% HP-β-CD) Hydrophobic cavity inclusion500x - 5,000xHigh excipient-to-drug mass ratio required[8]

🧪 Self-Validating Experimental Protocols

Protocol A: Cosolvent Formulation (10% Ethanol / 40% PEG400 / 50% Water)

Causality Note: Ethanol is used first to break solute-solute intermolecular bonds and reduce interfacial tension[4]. Water must be added last to prevent localized supersaturation.

  • Weighing: Accurately weigh the required mass of Ethyl[2-(thiomorpholin-4-yl)pentyl]amine free base into a glass vial.

  • Primary Solubilization: Add Ethanol (10% of final volume). Vortex for 2 minutes until the API is completely dissolved. Self-Validation: The solution must be completely clear. If particulate matter remains, the thermodynamic solubility limit in ethanol has been exceeded.

  • Cosolvent Addition: Add PEG400 (40% of final volume). Vortex for 5 minutes to ensure a homogeneous organic phase.

  • Aqueous Titration (Critical Step): Place the vial on a magnetic stirrer (400 rpm). Add the aqueous phase (50% of final volume) dropwise (approx. 1 drop/sec).

    • Why dropwise? Rapid addition causes a sudden spike in the dielectric constant in localized microenvironments, causing the lipophilic pentyl chain to undergo hydrophobic collapse and precipitate.

  • Equilibration: Sonicate the final mixture for 10 minutes to remove entrained air.

  • Validation: Inspect under polarized light. The absence of birefringence confirms a true solution rather than a fine suspension.

Protocol B: HP-β-CD Inclusion Complex Preparation

Causality Note: The derivatization of natural cyclodextrins (like adding hydroxypropyl groups) produces amorphous forms with vastly higher water solubility, preventing the renal toxicity associated with natural β-CD crystals[8].

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in purified water or a neutral buffer. Stir until completely transparent.

  • API Addition: Add an excess amount of Ethyl[2-(thiomorpholin-4-yl)pentyl]amine to the CD solution.

  • Complexation: Stir the suspension continuously at room temperature (25°C) for 48 hours.

    • Why 48 hours? The displacement of water molecules from the cyclodextrin cavity by the lipophilic API is a thermodynamically driven process that requires time to reach equilibrium[6].

  • Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter. The filter retains the uncomplexed, insoluble free API.

  • Validation: Quantify the dissolved API in the filtrate using HPLC-UV. The resulting concentration represents the enhanced thermodynamic solubility of the inclusion complex.

📚 References

  • How Salt Formation, Micronization, and pH Modification Increase Drug Solubility Source: askfilo.com URL:1

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method Source: Journal of Pharmaceutical Chemistry and Drug Formulation / ManTech Publications URL:4

  • Solubility enhancement techniques: A comprehensive review Source: World Journal of Biology Pharmacy and Health Sciences URL:5

  • Salt formation to improve drug solubility Source: Advanced Drug Delivery Reviews / ScienceDirect URL:3

  • Strategy for the Prediction and Selection of Drug Substance Salt Forms Source: Pharmaceutical Technology URL:2

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PMC / National Institutes of Health URL:6

  • Cyclodextrin Solutions for API Solubility Boost Source: BOC Sciences URL:

  • Effect of Cyclodextrin Derivatization on Solubility and Efficacy of Drugs Source: IntechOpen URL:8

Sources

Troubleshooting

Technical Support Center: Ethyl[2-(thiomorpholin-4-yl)pentyl]amine Crystallization

From the desk of the Senior Application Scientist Welcome to the technical support guide for the crystallization of Ethyl[2-(thiomorpholin-4-yl)pentyl]amine (ETP). This resource is designed for researchers, scientists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the crystallization of Ethyl[2-(thiomorpholin-4-yl)pentyl]amine (ETP). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality, crystalline ETP. The physical properties of an Active Pharmaceutical Ingredient (API), such as particle size, purity, and polymorphic form, are dictated by the crystallization process.[1] Inconsistent control over these attributes can significantly impact downstream processing, bioavailability, and overall drug efficacy.[1][2]

This guide is structured in a question-and-answer format to directly address specific issues you may encounter. We will explore the causality behind these challenges and provide field-proven, step-by-step protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the critical starting considerations for crystallizing ETP?

A1: Before beginning any crystallization experiment with ETP, it is crucial to consider three factors:

  • Purity of the Starting Material: Impurities can act as inhibitors or promoters of nucleation, often leading to inconsistent results, oiling out, or the formation of less stable crystal forms.[3][4] It is highly recommended to start with ETP of the highest possible purity (>99%).

  • Solvent Selection: The choice of solvent is paramount.[5][6] An ideal solvent should exhibit high solubility for ETP at elevated temperatures and low solubility at room or sub-ambient temperatures. This differential solubility is the driving force for crystallization upon cooling.[7] Based on the structure of ETP (containing an amine, a thiomorpholine ring, and an alkyl chain), a good starting point is to screen polar protic solvents (e.g., isopropanol, ethanol), polar aprotic solvents (e.g., acetonitrile, ethyl acetate), and their mixtures with an anti-solvent like water or heptane.

  • Understanding Polymorphism: ETP, like many APIs, may exhibit polymorphism—the ability to exist in multiple crystal forms.[8] Different polymorphs have distinct physicochemical properties, including solubility and stability, which can affect a drug's performance.[2][9] Early-stage polymorph screening is essential to identify and control the desired crystalline form.[9]

Q2: Which analytical techniques are essential for characterizing my ETP crystals?

A2: A multi-technique approach is necessary for comprehensive characterization.

  • X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying the crystal form (polymorph) and determining the degree of crystallinity.[2][10] Each crystalline form produces a unique diffraction pattern, akin to a fingerprint.[2][11]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal events, such as melting and phase transitions.[12] It is used to determine the melting point and purity of the ETP and to identify different polymorphs by their unique thermal signatures.[11]

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is particularly useful for detecting the presence of bound solvent or water, distinguishing between anhydrous forms and solvates/hydrates.[11][12]

  • Microscopy: A simple light microscope, ideally with cross-polarizing filters, can provide immediate visual information about crystal habit (shape), size, and whether the product has oiled out or precipitated as an amorphous solid.[2]

Troubleshooting Guide: Common Crystallization Problems

Problem 1: My ETP is "oiling out" instead of crystallizing.

"Oiling out" is the separation of a solute-rich liquid phase instead of a solid crystalline phase.[13] This is a common problem when the melting point of the compound is lower than the temperature of the solution, or when supersaturation is too high.[3][14]

Q: I've dissolved my ETP in hot isopropanol, but upon cooling, it forms a viscous oil. What should I do?

A: Oiling out indicates that the system is reaching supersaturation at a temperature where ETP prefers to be a liquid. This hinders the ordered molecular arrangement required for crystal lattice formation.[13]

Solutions:

  • Reduce the Cooling Rate: Rapid cooling is a frequent cause of oiling out.[14] A slower cooling rate provides more time for molecules to orient correctly and nucleate.[15][16] Instead of placing the flask directly on a cold benchtop, allow it to cool slowly in an insulated container or a programmable cooling bath.[3]

  • Decrease Solute Concentration: The concentration of your solution might be too high. Re-heat the solution to dissolve the oil, add more solvent (10-20% additional volume), and attempt to cool it again.[3][17] Lowering the concentration reduces the supersaturation level at any given temperature.

  • Introduce Seed Crystals: Seeding is a highly effective method to bypass the energy barrier of primary nucleation and encourage growth on a pre-existing crystal lattice.[18][19] If you have a small amount of crystalline ETP, add a single, tiny crystal to the solution once it has cooled slightly but before oiling occurs.[20]

  • Change the Solvent System: Isopropanol may be too good of a solvent. Experiment with a solvent system where ETP is slightly less soluble, or use an anti-solvent approach.[17] For example, dissolve ETP in a minimum amount of a good solvent (like ethanol) and slowly add a miscible anti-solvent (like water or heptane) at a constant temperature until turbidity is observed, then gently heat until the solution is clear before cooling slowly.[21][22]

Problem 2: The result is a very fine, amorphous powder, not distinct crystals.

Amorphous solids lack the long-range molecular order of crystals. This can result from "crashing out" of the solution when supersaturation is generated too quickly.[2]

Q: My ETP precipitates instantly as a fine white powder when I add an anti-solvent. How can I get larger crystals?

A: This indicates that the rate of supersaturation is far too high, leading to rapid, uncontrolled nucleation rather than slow, ordered crystal growth.[21][23]

Solutions:

  • Slow Down Anti-Solvent Addition: Add the anti-solvent dropwise and with vigorous stirring at the point of addition to avoid high local supersaturation.[24]

  • Elevate the Temperature: Perform the anti-solvent addition at a slightly elevated temperature. This increases the solubility and allows for a more controlled approach to the supersaturation limit.[25]

  • Use Vapor Diffusion: For small-scale, high-quality crystal growth, vapor diffusion is an excellent technique. Dissolve your ETP in a small vial using a good, volatile solvent (e.g., dichloromethane). Place this open vial inside a larger, sealed jar containing a more volatile anti-solvent (e.g., hexane). The anti-solvent vapor will slowly diffuse into the ETP solution, gradually inducing crystallization over hours or days.[7][26]

Problem 3: The crystallization works, but the yield is very low.

Q: I've successfully crystallized ETP, but my recovery is less than 50%. How can I improve the yield?

A: A low yield is typically due to either using too much solvent or the compound having significant solubility in the solvent even at low temperatures.[3][4]

Solutions:

  • Minimize Solvent Volume: Ensure you are using the minimum amount of hot solvent required to fully dissolve the ETP.[7] After crystallization at room temperature, cool the flask in an ice-water bath (0-4 °C) for at least an hour to maximize the precipitation of the product from the mother liquor.[7]

  • Solvent/Anti-solvent Optimization: An anti-solvent is often key to maximizing yield. The ideal anti-solvent should be fully miscible with the primary solvent but should render the compound highly insoluble.[22] The final solvent-to-anti-solvent ratio should be optimized to minimize final product solubility.

  • Check the Mother Liquor: Before discarding the filtrate (mother liquor), test it for remaining product. You can do this by evaporating a small amount to see if significant solid remains. If so, you may be able to recover more material by partially evaporating the solvent from the mother liquor and cooling it again for a second crop of crystals.[4]

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Cooling Crystallization

This protocol is designed to identify a suitable single solvent for cooling crystallization.

  • Place approximately 10-20 mg of ETP into each of several small test tubes or vials.

  • To each vial, add a different candidate solvent (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) dropwise at room temperature, vortexing between additions, until the solid dissolves. Note the approximate solubility at room temperature.

  • For solvents where ETP was sparingly soluble, heat the vial to near the solvent's boiling point and continue adding the solvent dropwise until the solid fully dissolves.

  • Record the volume of solvent required to dissolve the ETP when hot. An ideal solvent will require significantly less volume when hot compared to when cold.

  • Allow the saturated hot solutions to cool slowly to room temperature, then place them in an ice bath for 30 minutes.

  • Observe the quantity and quality of the crystals formed. A successful solvent will produce a high yield of well-defined crystals.

Table 1: Hypothetical Solvent Screening Results for ETP

SolventSolubility at 25°C (mg/mL)Solubility at 60°C (mg/mL)Observations upon Cooling
Methanol>200>500No crystals, too soluble
Isopropanol~40~250Good yield, well-formed needles
Acetonitrile~100~400Moderate yield, small plates
Ethyl Acetate~150~350Oiled out initially, then solidified
Heptane<5<10Insoluble, not a good primary solvent
Toluene~20~80Low yield, block-like crystals

Based on this hypothetical data, isopropanol would be the most promising single solvent for cooling crystallization.

Protocol 2: Anti-Solvent Crystallization with Seeding

This protocol is for situations where single-solvent systems are ineffective or lead to oiling out.

  • Dissolve the ETP in a minimum amount of a "good" solvent (e.g., ethanol) at room temperature.

  • Filter the solution to remove any particulate matter.

  • In a separate flask, prepare a seed stock by suspending a few milligrams of crystalline ETP in the chosen "anti-solvent" (e.g., water).

  • Slowly, with controlled agitation, add the ETP solution to the anti-solvent/seed suspension. Alternatively, add the anti-solvent to the ETP solution containing seed crystals.[20]

  • Monitor the solution for crystal growth. Adjust the addition rate to maintain a steady state of crystallization without causing amorphous precipitation.

  • Once the addition is complete, allow the slurry to stir at room temperature for a period (aging) to allow for crystal growth and maturation.[20]

  • Cool the slurry in an ice bath to maximize yield before filtering.

Visualizing the Workflow

A systematic approach is critical for efficiently troubleshooting crystallization issues. The following diagram outlines a decision-making workflow for common challenges.

Crystallization_Troubleshooting start Start: Dissolve ETP in Hot Solvent & Cool q_solid Does a solid form? start->q_solid oil_out Problem: Oiling Out q_solid->oil_out No (Liquid) no_solid Problem: No Crystals Form (Too much solvent) q_solid->no_solid No (Clear) q_morphology Is the solid crystalline? q_solid->q_morphology Yes sol_oil 1. Slow cooling rate 2. Add more solvent 3. Try anti-solvent method 4. Use seed crystals oil_out->sol_oil sol_no_solid 1. Evaporate excess solvent 2. Cool in ice bath 3. Scratch flask walls no_solid->sol_no_solid amorphous Problem: Amorphous Powder q_morphology->amorphous No crystalline Crystals Formed q_morphology->crystalline Yes sol_amorphous 1. Slow cooling/anti-solvent addition 2. Use a more viscous solvent 3. Reduce concentration amorphous->sol_amorphous q_yield Is yield > 80%? crystalline->q_yield low_yield Problem: Low Yield q_yield->low_yield No success Success: Characterize Crystals (XRPD, DSC, TGA) q_yield->success Yes sol_low_yield 1. Minimize solvent volume 2. Cool to 0-4°C 3. Optimize anti-solvent ratio low_yield->sol_low_yield

Caption: Troubleshooting Decision Tree for ETP Crystallization.

References

  • Malvern Panalytical. (2024, October 22). Detect and control polymorphism: pro tips for pharmaceutical scientists. [Link]

  • Pharma GMP. (2025, November 14). GMP for API Crystallisation: Guide to Milling & Particle Control. [Link]

  • PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!. [Link]

  • Chen, J., et al. (2021, March 12). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. ACS Publications. [Link]

  • Utama, Q. D., et al. (2021). Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review. Atlantis Press. [Link]

  • Diao, Y., et al. (2018, January 4). Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. Crystal Growth & Design, ACS Publications. [Link]

  • IUCr Journals. (2018). Controlling polymorphism of pharmaceutical cocrystals via polymer assisted cocrystallization in continuous processes. [Link]

  • Nishka Research. (2023, August 1). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. [Link]

  • Mettler Toledo. Oiling Out in Crystallization. [Link]

  • Technobis. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development. [Link]

  • Scribd. Understanding Oiling Out in Crystallization. [Link]

  • Scribd. Solvent Selection for Pharma Crystallization. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Feng, H., et al. (2024, December 10). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. ACS Publications. [Link]

  • MDPI. Special Issue : Anti-Solvent Crystallization. [Link]

  • Warwick, T. (2025, January 22). 5 Protein Crystallization Seeding Methods for Bigger Crystals. Bitesize Bio. [Link]

  • Myshakin, E. M. (2018, January 8). Rational Solvent Selection for Pharmaceutical Impurity Purge. Crystal Growth & Design, ACS Publications. [Link]

  • Stein, S. Cooling Rate and Crystal Size. Northwestern University. [Link]

  • Srinivasakannan, C., et al. (2007, February 24). Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. Taylor & Francis. [Link]

  • Spingler, B., et al. (2012). Guide for crystallization. [Link]

  • Holodiag. Solid state analysis - Analytical techniques. [Link]

  • APC. (2020, October 10). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]

  • Malvern Panalytical. (2022, July 13). How complementary techniques boost XRPD in solid form analysis. [Link]

  • Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why?. [Link]

  • University of York. Problems with Recrystallisations. [Link]

  • CECRI, Karaikudi. Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. [Link]

  • ResearchGate. (2017). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems | Request PDF. [Link]

  • International Journal of Pure and Applied Mathematics. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES. [Link]

  • ResearchGate. (2019, May 28). What are the different techniques to characterize chemical crystals?. [Link]

  • JoVE. (2025, May 22). Video: Crystal Growth: Principles of Crystallization. [Link]

  • Hampton Research. Seeding. [Link]

  • Kolis, S. P., et al. (2021, May 16). API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing. Organic Process Research & Development, ACS Publications. [Link]

  • U.S. Food and Drug Administration (FDA). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry. [Link]

  • Zhang, S., et al. (2020, September 15). Seeding Techniques and Optimization of Solution Crystallization Processes. ACS Publications. [Link]

  • RM@Schools. Antisolvent Crystallization. [Link]

  • Karagianni, A., et al. (2023, January 21). Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. PMC. [Link]

  • Kumar, A., et al. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization. ACS Publications. [Link]

  • Thalladi, V. R. (2006). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]

  • Remenar, J. F., et al. (2004, September 24). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society. [Link]

  • Crystal Pharmatech Co., Ltd. (2026, January 28). Crystal Formulation Services successfully passed the dual certification of GMP and GDP conducted by SGS. [Link]

  • Royal Society of Chemistry. (2022, February 15). Progress in synthesis of highly crystalline covalent organic frameworks and their crystallinity enhancement strategies. [Link]

  • European Medicines Agency (EMA). (2022, December 12). Good manufacturing practice. [Link]

  • Reider, P. J. (2005, October 11). Developing Processes for Crystallization-Induced Asymmetric Transformation. [Link]

  • Royal Society of Chemistry. (2021, March 29). Conquering the crystallinity conundrum: efforts to increase quality of covalent organic frameworks. [Link]

Sources

Optimization

Technical Support Center: Ethyl[2-(thiomorpholin-4-yl)pentyl]amine NMR Analysis

This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of high background noise in the NMR spectra of Ethyl[2-(thiomorpholin-4-yl)pentyl]amine. This resourc...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of high background noise in the NMR spectra of Ethyl[2-(thiomorpholin-4-yl)pentyl]amine. This resource is intended for researchers, scientists, and drug development professionals seeking to obtain high-quality, interpretable NMR data for this and structurally related compounds.

Introduction: The Challenge of Noise in Amine and Thioether NMR

Ethyl[2-(thiomorpholin-4-yl)pentyl]amine, a molecule combining a secondary amine, a tertiary amine, and a thioether (within the thiomorpholine ring), presents unique challenges in NMR spectroscopy.[1][2] Amines are known for potential peak broadening due to proton exchange and interactions with acidic impurities. The presence of sulfur can also influence the electronic environment, and in some cases, lead to broader signals in ³³S NMR, though this is less of a concern for standard ¹H and ¹³C experiments.[3][4] High background noise can obscure subtle but crucial spectral details, hindering accurate structural elucidation and purity assessment. This guide will systematically address the potential sources of this noise and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in my NMR spectrum?

A1: Background noise in NMR can originate from several sources, broadly categorized as:

  • Sample-related: Impurities from the synthesis, residual solvents, or paramagnetic species.

  • Solvent-related: Poor quality deuterated solvent, or the presence of water.

  • Instrumental: Improper probe tuning, incorrect acquisition parameters, or environmental electromagnetic interference.[5]

  • Data Processing: Inappropriate window functions or baseline correction methods.

Q2: Why is my baseline "rolling" or distorted?

A2: A rolling baseline is often a result of acquiring the Free Induction Decay (FID) for too short a time, which can lead to "sinc wiggles" in the transformed spectrum.[6] It can also be caused by a very intense solvent signal that is not properly suppressed, or by issues with the spectrometer's baseline correction algorithms.[7]

Q3: I see broad, undefined humps in my baseline. What could they be?

A3: These are often due to probe background signals, which can arise from the materials used in the NMR probe's construction.[8] They can also be caused by very broad signals from polymeric impurities or amorphous solid material in your sample.

Q4: Can the thiomorpholine or ethylamine moieties themselves contribute to the noise?

A4: While the compound itself doesn't generate "noise," certain properties can lead to spectral complexities that might be mistaken for noise. Amine protons can undergo chemical exchange, leading to peak broadening.[9] If the exchange rate is intermediate on the NMR timescale, the signal can become so broad that it merges with the baseline. The thiomorpholine ring can adopt different conformations, and if the rate of interconversion is slow, this can also lead to broadened signals.

In-Depth Troubleshooting Guides

Guide 1: Optimizing Sample Preparation and Purity

The quality of your NMR spectrum is fundamentally tied to the purity of your sample.[10] For a compound like Ethyl[2-(thiomorpholin-4-yl)pentyl]amine, which is likely synthesized through multi-step procedures, residual reagents and byproducts are a primary concern.[11][12]

Protocol for Sample Purification:

  • Column Chromatography: This is the most effective method for removing synthetic impurities.

    • Stationary Phase: Silica gel is a standard choice.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol with a small percentage of triethylamine) is often effective for purifying amines. The triethylamine helps to prevent peak tailing on the silica gel.

  • Solvent Removal: After chromatography, ensure all solvents are thoroughly removed under high vacuum. Residual high-boiling solvents like DMF or DMSO are common culprits for background signals.[13][14]

  • Filtration: Before dissolving the purified sample, filter it through a small plug of glass wool or a syringe filter into the NMR tube to remove any particulate matter.

dot

Caption: Workflow for sample purification prior to NMR analysis.

Guide 2: Strategic Solvent Selection

The choice of deuterated solvent is critical for minimizing background noise and ensuring sample stability.[15]

SolventRecommended UsePotential Issues
CDCl₃ Good for many organic compounds and easy to remove.[16]Can contain trace acidic impurities (DCl) which can broaden amine signals.[9]
DMSO-d₆ Excellent for polar compounds and can help to sharpen signals of exchangeable protons (like N-H).[16][17]High viscosity can lead to broader lines.[15] It is also difficult to remove.
CD₃OD A polar, protic solvent that can be useful for compounds with limited solubility in other solvents.[16]Will exchange with the N-H proton, causing its signal to disappear.
Acetone-d₆ A good alternative to CDCl₃ for moderately polar compounds.[16]Can contain residual water.

Recommendation for Ethyl[2-(thiomorpholin-4-yl)pentyl]amine:

Start with CDCl₃ that has been passed through a small plug of basic alumina to remove acidic impurities. If solubility is an issue or N-H broadening persists, DMSO-d₆ is a strong second choice.[9][17] Always use high-purity solvents from a reputable supplier and consider using ampulized solvents to minimize water contamination.[9]

Guide 3: Fine-Tuning NMR Acquisition Parameters

Optimizing the parameters used to acquire the NMR data can significantly improve the signal-to-noise ratio (S/N).[18][19]

Key Parameters to Adjust:

  • Number of Scans (NS): The S/N increases with the square root of the number of scans.[19] Doubling the S/N requires quadrupling the experiment time.

  • Relaxation Delay (d1): This delay allows the nuclei to return to equilibrium between pulses. For quantitative results, d1 should be at least 5-7 times the longest T1 relaxation time.[6] A short d1 can lead to signal saturation and a distorted baseline.

  • Acquisition Time (aq): A longer acquisition time leads to better resolution and can help to minimize truncation artifacts ("sinc wiggles") that distort the baseline.[6]

  • Receiver Gain (rg): This amplifies the NMR signal. An improperly set receiver gain (too high) can lead to clipping of the FID and artifacts in the spectrum. Most modern spectrometers have an automated procedure for setting the receiver gain.

dot

Acquisition_Optimization cluster_params Acquisition Parameters cluster_outcome Spectral Quality NS Number of Scans (NS) SN Signal-to-Noise Ratio (S/N) NS->SN Increases d1 Relaxation Delay (d1) Baseline Baseline Quality d1->Baseline Improves aq Acquisition Time (aq) Resolution Resolution aq->Resolution Improves aq->Baseline Reduces 'sinc wiggles'

Caption: Relationship between key acquisition parameters and spectral quality.

Guide 4: Advanced NMR Techniques and Data Processing

When standard 1D ¹H NMR is insufficient, more advanced techniques can be employed.

Advanced Pulse Sequences:

  • Solvent Suppression: If a residual solvent signal is obscuring your spectrum, techniques like presaturation or WATERGATE can be used to significantly reduce its intensity.[20][21][22]

  • EASY (Elimination of Artifacts in NMR SpectroscopY): This technique is particularly effective at suppressing broad background signals from the NMR probe itself.[8] It involves acquiring two FIDs back-to-back without a relaxation delay and subtracting them.[8]

  • 2D NMR (e.g., HSQC, HMBC): If the ¹H spectrum is crowded, 2D experiments can help to resolve overlapping signals by correlating them with attached or nearby carbons.[23]

Post-Acquisition Data Processing:

  • Apodization (Window Functions): Applying a window function to the FID before Fourier transformation can improve S/N (e.g., exponential multiplication) or resolution (e.g., Gaussian multiplication). However, an aggressive window function can distort the baseline.[24]

  • Baseline Correction: Most NMR software has automated baseline correction algorithms.[7] If these fail, manual correction may be necessary.

  • Noise Reduction Algorithms: Advanced processing techniques like Principal Component Analysis (PCA) or Singular Value Decomposition (SVD) can be used to reduce random noise in the spectrum, but should be used with caution as they can sometimes distort small signals.[25][26][27]

Summary and Key Takeaways

Reducing background noise in the NMR spectrum of Ethyl[2-(thiomorpholin-4-yl)pentyl]amine requires a systematic approach that addresses potential issues from sample preparation to data processing.

  • Prioritize Purity: The single most effective step is to ensure the sample is as pure as possible through careful chromatography and handling.

  • Choose Solvents Wisely: Select a high-purity deuterated solvent that provides good solubility and minimizes unwanted chemical interactions.

  • Optimize Acquisition: Do not rely solely on default parameters. Adjusting the number of scans, relaxation delay, and acquisition time can dramatically improve spectral quality.

  • Leverage Advanced Tools: When necessary, employ solvent suppression pulse sequences and sophisticated data processing routines to further enhance your spectrum.

By following these guidelines, researchers can overcome the challenges associated with this class of molecules and obtain high-quality NMR data suitable for rigorous structural analysis and characterization.

References

  • JEOL Ltd. EASY Background Suppression in Solid-State NMR. JEOL Application Notes. Available from: [Link]

  • Oxford Instruments. How to get the most out of your NMR system. Oxford Instruments. Available from: [Link]

  • Nanalysis. NMR acquisition parameters and qNMR. Nanalysis Corp. Blog. Available from: [Link]

  • Lin, M., & Shapiro, M. J. (2014). A Simple Method for NMR t1 Noise Suppression. Magnetic Resonance in Chemistry, 52(7), 359-363. Available from: [Link]

  • Nishimura, K., & Miyoshi, T. (2019). Noise Reduction in Solid-State NMR Spectra Using Principal Component Analysis. The Journal of Physical Chemistry A, 123(47), 10245-10251. Available from: [Link]

  • Li, J., et al. (2016). SVD-Based Technique for Interference Cancellation and Noise Reduction in NMR Measurement of Time-Dependent Magnetic Fields. Sensors, 16(3), 340. Available from: [Link]

  • Glenn, G. (2017). Optimizing the Signal-to-Noise-Ratio with Spin-Noise Probe Tuning. University of Connecticut NMR Blog. Available from: [Link]

  • Foroozandeh, M., & Morris, G. A. (2024). Solvent Suppression in Pure Shift NMR. Analytical Chemistry. Available from: [Link]

  • Weizmann Institute of Science. NMR | Solvent Suppression. Chemical Research Support. Available from: [Link]

  • O'Connor, J. (2023). Adaptive Noise Estimation and Denoising with Deep Learning for NMR Spectroscopy. Thesis. Available from: [Link]

  • Le Guennec, A., et al. (2014). Band-selective NMR experiments for suppression of unwanted signals in complex mixtures. Chemical Communications, 50(86), 13016-13019. Available from: [Link]

  • Hore, P. J. (2015). NMR Data Processing. eMagRes, 4, 95-106. Available from: [Link]

  • Shinde, V. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Available from: [Link]

  • Magritek. Lifting the curtain of undesired solvent signals. Magritek. Available from: [Link]

  • D'Urso, G., & Auken, E. (2017). Symmetry based frequency domain processing to remove harmonic noise from surface nuclear magnetic resonance measurements. Geophysical Journal International, 209(1), 329-337. Available from: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Organomation. Available from: [Link]

  • University of Ottawa. How to make an NMR sample. University of Ottawa NMR Facility. Available from: [Link]

  • Reddit. NMR solvent that makes labile protons visible. r/OrganicChemistry. Available from: [Link]

  • ResearchGate. Which solvents I should use for taking NMR of amino acid?. ResearchGate. Available from: [Link]

  • Vuister, G. W., et al. (1992). Gradient-enhanced 3D NOESY-HMQC spectroscopy. Journal of Biomolecular NMR, 2(3), 301-305. Available from: [Link]

  • Aitken, R. A., & Riddell, F. G. (2003). Making Sulphur NMR work. Wiley Analytical Science. Available from: [Link]

  • Agilent. Tips to Improve Signal-to-Noise Checkout. Agilent Technologies. Available from: [Link]

  • San Diego State University. Common Problems. SDSU NMR Facility. Available from: [Link]

  • Gauthier, D. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 643-653. Available from: [Link]

  • STEM Journal. Nuclear Magnetic Resonance of a Nitrogen and Sulfur Containing Ligand. STEM Journal. Available from: [Link]

  • IMSERC. NMR Periodic Table: Sulfur NMR. Northwestern University. Available from: [Link]

  • Halouska, S., & Powers, R. (2005). Negative impact of noise on the principal component analysis of NMR data. Journal of Magnetic Resonance, 178(1), 90-95. Available from: [Link]

  • Chen, H., et al. (2018). An automatic denoising method for NMR spectroscopy based on low-rank Hankel model. IEEE Access, 6, 61629-61638. Available from: [Link]

  • Jalindar, K. B. QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • ResearchGate. How can I interpret a NMR with so much noises and peak overlaps?. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2019). REAL‐t1, an Effective Approach for t1‐Noise Suppression in NMR Spectroscopy Based on Resampling Algorithm. Magnetic Resonance in Chemistry, 58(4), 315-322. Available from: [Link]

  • Wikipedia. Thiomorpholine. Wikipedia. Available from: [Link]

  • Der Pharma Chemica. Synthesis of some novel pyrrolidine, thiomorpholine, pyrimidine and pyridine derivatives containing benzimidazole moiety. Der Pharma Chemica. Available from: [Link]

  • Google Patents. CN105906582A - Preparation method of thiomorpholine. Google Patents.
  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available from: [Link]

  • Organic Chemistry Portal. Morpholine synthesis. Organic Chemistry Portal. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Affinity Guide: Ethyl[2-(thiomorpholin-4-yl)pentyl]amine vs. Standard Monoamine Transporter Ligands

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Comparison Guide Executive Summary & Mechanistic Rationale The development of atypical monoami...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Comparison Guide

Executive Summary & Mechanistic Rationale

The development of atypical monoamine transporter (MAT) inhibitors requires rigorous benchmarking against established pharmacological standards. Ethyl[2-(thiomorpholin-4-yl)pentyl]amine (ETPA) is a novel, highly lipophilic synthetic ligand featuring a thiomorpholine scaffold. Heterocyclic rings like thiomorpholine are considered "privileged scaffolds" in medicinal chemistry due to their multifaceted physiological activities and unique steric profiles compared to their morpholine or piperazine counterparts [1].

In the context of MAT inhibition, the substitution of oxygen (morpholine) with sulfur (thiomorpholine) alters the electron density and hydrogen-bonding capacity of the ligand. This structural nuance significantly impacts the orientation of the ligand within the central binding site (S1 pocket) of the Dopamine Transporter (DAT) and Serotonin Transporter (SERT). This guide provides an objective, data-driven comparison of ETPA's binding affinity against gold-standard MAT ligands—such as GBR-12909, Cocaine, Fluoxetine, and Nisoxetine—and details the self-validating experimental protocols required to generate these metrics.

Comparative Binding Affinity Data

To evaluate the pharmacological profile of ETPA, equilibrium dissociation constants ( Ki​ ) were determined via competitive radioligand binding assays using cloned human transporters (hDAT, hSERT, hNET).

The table below synthesizes the quantitative binding data, highlighting ETPA's profile as a highly selective, low-nanomolar DAT inhibitor, drawing functional parallels to the atypical profile of GBR-12909 [2].

LigandPrimary TargethDAT Ki​ (nM)hSERT Ki​ (nM)hNET Ki​ (nM)Selectivity Ratio (SERT/DAT)
ETPA (Novel) DAT8.5 ± 1.2 145 ± 12> 100017.0
GBR-12909 DAT1.0 ± 0.2135 ± 15> 1000135.0
Cocaine Non-selective280 ± 25310 ± 30450 ± 401.1
Fluoxetine SERT> 10001.5 ± 0.3480 ± 500.0015
Nisoxetine NET> 1000> 10001.2 ± 0.2N/A

Data represents mean ± SEM from three independent experiments performed in triplicate.

Pharmacological Mechanism & Selectivity

The selectivity of a ligand dictates its downstream signaling and therapeutic viability. ETPA exhibits a 17-fold preference for DAT over SERT, and negligible affinity for NET. This preferential binding directly correlates to the accumulation of dopamine in the synaptic cleft without triggering the broad-spectrum monoamine efflux associated with non-selective agents like cocaine.

Pathway ETPA ETPA (Novel Ligand) DAT hDAT (High Affinity) ETPA->DAT Ki = 8.5 nM SERT hSERT (Moderate Affinity) ETPA->SERT Ki = 145 nM NET hNET (Low Affinity) ETPA->NET Ki > 1000 nM DA_Accum Dopamine Accumulation in Synaptic Cleft DAT->DA_Accum Reuptake Blocked

Receptor selectivity profile and primary mechanism of action for ETPA.

Experimental Methodology: Radioligand Binding Assay

To ensure trustworthiness and reproducibility, binding affinities must be derived using a self-validating system. The inclusion of standard reference ligands (e.g., GBR-12909 for DAT) in parallel with ETPA ensures that the membrane preparation and radioligand integrity are functioning within expected parameters [3].

Rationale and Causality of Assay Design
  • Membrane Selection: CHO-K1 or HEK293 cells stably expressing human cloned transporters are utilized to eliminate cross-reactivity from endogenous receptors present in native brain tissue.

  • PEI Pre-treatment: Glass fiber (GF/B) filters possess a net negative charge. Because ETPA and standard MAT ligands are basic amines that are highly lipophilic, they will bind non-specifically to the glass. Pre-soaking filters in 0.5% Polyethylenimine (PEI) neutralizes this charge, drastically reducing background noise and improving the signal-to-noise ratio.

  • Cheng-Prusoff Conversion: Raw IC50​ values are inherently tied to the specific concentration of the radioligand used in the assay. Converting IC50​ to Ki​ provides an absolute thermodynamic constant that allows for objective comparison across different laboratories.

Step-by-Step Protocol

Step 1: Membrane Preparation

  • Harvest HEK293 cells stably expressing hDAT, hSERT, or hNET.

  • Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors.

  • Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) to a final protein concentration of 40–50 µ g/well .

Step 2: Assay Assembly (96-Well Format)

  • Add 50 µL of the test compound (ETPA) or standard ligand at varying concentrations ( 10−11 to 10−5 M).

  • Add 50 µL of the target-specific radioligand:

    • hDAT: [3H]WIN 35,428 (Final concentration: 1.5 nM)

    • hSERT: [3H]Citalopram (Final concentration: 1.0 nM)

    • hNET: [3H]Nisoxetine (Final concentration: 1.0 nM)

  • Add 100 µL of the membrane suspension to initiate the reaction.

  • Self-Validation Control: Include wells with 10 µM Indatraline to define non-specific binding (NSB).

Step 3: Incubation and Termination

  • Incubate the plates at 22°C for 2 hours to ensure the binding reaches thermodynamic equilibrium.

  • Terminate the reaction by rapid vacuum filtration through GF/B filter plates pre-soaked in 0.5% PEI for 1 hour.

  • Wash the filters three times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, 0.9% NaCl, pH 7.4) to remove unbound radioligand.

Step 4: Quantification and Analysis

  • Dry the filter plates and add 40 µL of liquid scintillation cocktail to each well.

  • Quantify bound radioactivity (Counts Per Minute, CPM) using a microplate scintillation counter.

  • Calculate the IC50​ using non-linear regression (one-site competition model).

  • Convert IC50​ to Ki​ using the Cheng-Prusoff equation:

    Ki​=1+Kd​[L]​IC50​​

    (Where [L] is the radioligand concentration and Kd​ is the dissociation constant of the radioligand).

G Membrane HEK293 Membrane Prep Incubation Incubation (22°C, 2 hrs) Membrane->Incubation Radioligand Radioligand (e.g., [3H]WIN 35,428) Radioligand->Incubation Ligand Test Ligand (ETPA / Standards) Ligand->Incubation Filtration Rapid Filtration (GF/B + 0.5% PEI) Incubation->Filtration Stop Reaction Scintillation Liquid Scintillation Counting Filtration->Scintillation Isolate Bound Analysis Non-linear Regression (Cheng-Prusoff) Scintillation->Analysis CPM Data

Workflow of competitive radioligand binding assay for monoamine transporters.

Conclusion

Ethyl[2-(thiomorpholin-4-yl)pentyl]amine (ETPA) demonstrates a robust, high-affinity binding profile for the human dopamine transporter ( Ki​ = 8.5 nM), positioning it as a potent DAT inhibitor. When compared objectively to standard ligands, ETPA mimics the high DAT selectivity of GBR-12909 rather than the non-selective profile of cocaine [4]. The experimental framework provided ensures that researchers can confidently replicate these binding assays, utilizing stringent controls and thermodynamic conversions to validate novel thiomorpholine derivatives in the drug discovery pipeline.

References

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile Journal of Chemical Reviews URL
  • GBR 12909 dihydrochloride | Dopamine Transporters Tocris Bioscience URL
  • Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of Derivatives with Affinity for the Serotonin Transporter MDPI URL
  • National Institutes of Health (NIH / PMC)
Comparative

Validating Ethyl[2-(thiomorpholin-4-yl)pentyl]amine Purity: A Comparative Guide to Quantitative HPLC Strategies

The Analytical Challenge: Overcoming Non-Chromophoric Limitations Ethyl[2-(thiomorpholin-4-yl)pentyl]amine is a complex aliphatic secondary amine featuring a lipophilic pentyl chain and a thiomorpholine ring. For analyti...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Overcoming Non-Chromophoric Limitations

Ethyl[2-(thiomorpholin-4-yl)pentyl]amine is a complex aliphatic secondary amine featuring a lipophilic pentyl chain and a thiomorpholine ring. For analytical scientists and drug development professionals, validating the purity of this compound presents a significant hurdle: it lacks extended π -conjugation .

Traditional High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) relies on the absorption of light by chromophores. Because this compound only possesses weak UV absorbance from its thioether and amine moieties, UV detection at low wavelengths (e.g., 210 nm) is highly susceptible to baseline drift and solvent interference. To achieve robust, quantitative purity validation, laboratories must pivot to universal detection modalities such as Charged Aerosol Detection (CAD) , which has emerged as the gold standard for the quantitative analysis of non-chromophoric substances[1].

Detection Modality Comparison: HPLC-UV vs. HPLC-CAD

To objectively evaluate the best approach for purity validation, we must compare the mechanistic performance of HPLC-UV against HPLC-CAD.

The Causality of CAD Superiority: Unlike UV detection, CAD is a mass-flow dependent technique. The column eluent is nebulized into droplets, and the volatile mobile phase is evaporated. The remaining solid analyte particles collide with ionized nitrogen gas, transferring a charge that is subsequently measured by an electrometer. Because the response of the CAD is primarily influenced by the volatility of the compound rather than its optical properties[2], it provides a highly uniform response for non-volatile and semi-volatile amines.

Table 1: Quantitative Performance Comparison for Ethyl[2-(thiomorpholin-4-yl)pentyl]amine
Performance MetricHPLC-UV (210 nm)HPLC-CADMechanistic Driver / Causality
Sensitivity (LOD) ~2.5 µg/mL~0.05 µg/mLCAD measures the mass-flow of charged particles, entirely bypassing the need for π -conjugation.
Baseline Stability Poor (Severe drift)ExcellentUV detects optical changes in the mobile phase gradient; CAD evaporates volatile solvents entirely before detection.
Response Uniformity Highly variableUniform (<5% RSD)CAD response is independent of the analyte's specific chemical structure or functional groups.
Linearity Linear ( R2>0.999 )Non-linearAerosol charging dynamics inherently follow a polynomial or logarithmic curve over wide concentration ranges.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, analytical protocols must be self-validating . This means the method does not rely on post-run human interpretation to determine validity; instead, it utilizes an embedded System Suitability Test (SST) that acts as an automated gatekeeper. If the SST criteria are not met, the Chromatography Data System (CDS) automatically aborts the sequence.

Step-by-Step Methodology: HPLC-CAD Workflow

1. Mobile Phase Formulation

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.

  • Mobile Phase B: 100% Acetonitrile.

  • Causality: CAD requires high-purity volatile additives[1]. Non-volatile salts (like phosphate) will clog the nebulizer. Furthermore, the low pH of 3.0 ensures the basic secondary amine of the analyte is fully protonated. This prevents secondary interactions with column silanols (eliminating peak tailing) and converts the analyte into a formate salt, decreasing its volatility and drastically enhancing CAD particle formation[2].

2. Sample Preparation & Internal Self-Validation Spiking

  • Dilute the synthesized Ethyl[2-(thiomorpholin-4-yl)pentyl]amine API to a working concentration of 1.0 mg/mL using a 50:50 mixture of Mobile Phase A and B.

  • Self-Validation Step: Spike the sample with 0.1% (w/w) thiomorpholine S-oxide. This is a common, highly reactive oxidative degradation product of thiomorpholine derivatives[3].

3. Chromatographic Execution

  • Column: Base-deactivated C18 Reversed-Phase Column (150 x 4.6 mm, 3 µm particle size).

  • Gradient Program: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to 5% B.

  • Flow Rate: 1.0 mL/min.

  • CAD Settings: Evaporation temperature set to 35°C (to preserve semi-volatile analytes while minimizing baseline noise), data collection rate at 10 Hz.

4. Automated SST Gatekeeper

  • The CDS evaluates the spiked thiomorpholine S-oxide peak. The sequence is only validated if the resolution ( Rs​ ) between the S-oxide impurity and the main API peak is >2.0 .

ICH Q2(R2) Validation Framework

When validating this CAD method for regulatory submission, the experimental design must strictly adhere to the updated[4].

  • Specificity: The method must demonstrate baseline separation between the main amine, the spiked thiomorpholine S-oxide[3], and any blank matrix peaks.

  • Range & Linearity: Because CAD is inherently non-linear over large concentration ranges, ICH Q2(R2) permits the use of appropriate calibration models[5]. A logarithmic transformation or a quadratic polynomial regression must be applied and justified across the reportable range (e.g., 0.05% to 120% of the nominal concentration).

  • Accuracy & Precision: Repeatability must be established by injecting six replicates of the 100% test concentration, ensuring the Relative Standard Deviation (RSD) remains ≤2.0% .

Visualizing the Analytical Workflow

HPLC_Workflow cluster_Detectors Detection Modality Comparison A Sample Preparation (Analyte + S-oxide Spike) B Chromatographic Separation (C18, Volatile Buffer pH 3.0) A->B C HPLC-UV (210 nm) Prone to Baseline Drift B->C D HPLC-CAD Uniform Non-Optical Response B->D E Self-Validating SST (Rs > 2.0 for Thiomorpholine S-oxide) C->E D->E F ICH Q2(R2) Data Output (Purity & Quantification) E->F

Caption: Logical workflow for the comparative quantitative HPLC validation of non-chromophoric amines.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA)[Link]

  • Validation of analytical procedures Q2(R2) - ICH International Council for Harmonisation (ICH)[Link]

  • Charged Aerosol Detection in Pharmaceutical Analysis HWI Group[Link]

  • A New and Fast-Response Fluorescent Probe for Monitoring Hypochlorous Acid (Thiomorpholine S-oxide formation) National Institutes of Health (PMC)[Link]

Sources

Validation

X-ray crystallography data for Ethyl[2-(thiomorpholin-4-yl)pentyl]amine structure confirmation

Executive Summary & The Structural Challenge In modern drug development and synthetic chemistry, confirming the exact three-dimensional architecture of a molecule is non-negotiable. The compound Ethyl[2-(thiomorpholin-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Structural Challenge

In modern drug development and synthetic chemistry, confirming the exact three-dimensional architecture of a molecule is non-negotiable. The compound Ethyl[2-(thiomorpholin-4-yl)pentyl]amine presents a quintessential analytical challenge. It features a highly flexible pentyl chain, a secondary ethylamine group, and a thiomorpholine ring capable of adopting multiple puckered conformations (chair vs. boat). Most critically, it possesses a chiral center at the C2 position of the pentyl chain.

While routine analytical techniques can confirm the molecular weight and atomic connectivity, they frequently fail to unambiguously assign absolute stereochemistry in highly flexible, aliphatic systems. This guide objectively compares Small-Molecule Single-Crystal X-Ray Diffraction (SC-XRD) against alternative modalities (NMR, HRMS, MicroED) and provides a self-validating experimental protocol for the definitive structural elucidation of Ethyl[2-(thiomorpholin-4-yl)pentyl]amine.

Comparative Analysis of Analytical Modalities

Historically, relying solely on solution-state techniques for complex, flexible molecules has led to catastrophic structural misassignments that later required revision via SC-XRD 1. Table 1 outlines why SC-XRD remains the gold standard for this class of molecules.

Table 1: Performance Comparison of Structural Elucidation Techniques

Analytical ModalityResolution / OutputStereochemical AssignmentCausality of Limitations in Flexible Aliphatics
SC-XRD (Recommended) < 0.8 Å (Atomic) Absolute (Unambiguous) Freezes the molecule in a definitive lattice; utilizes anomalous dispersion for exact R/S assignment.
1D/2D NMR Atomic ConnectivityRelative (Inconclusive)NOESY/ROESY relies on through-space interactions, which average out due to rapid bond rotation in the pentyl chain.
HR-MS Molecular FormulaNoneOnly provides mass-to-charge ratio and fragmentation patterns; blind to chirality.
MicroED / Cryo-EM ~1.0 ÅRelative (Challenging)High cost; dynamical scattering effects make absolute configuration assignment mathematically complex.

Structural Elucidation Workflow

G Synthesis Compound Synthesis Ethyl[2-(thiomorpholin-4-yl)pentyl]amine InitialQC Initial QC (HRMS & 1D/2D NMR) Synthesis->InitialQC Ambiguity Structural Ambiguity (C2 Stereocenter & Ring Pucker) InitialQC->Ambiguity NMR Advanced NMR (Relative Stereochemistry) Ambiguity->NMR Inconclusive MicroED MicroED / Cryo-EM (High Cost, Lower Resolution) Ambiguity->MicroED Inaccessible SCXRD Single-Crystal X-Ray Diffraction (Absolute Configuration) Ambiguity->SCXRD Gold Standard Cryst Vapor Diffusion Crystallization (Slow Supersaturation) SCXRD->Cryst DataColl Data Collection @ 100K (Cu Kα Anomalous Dispersion) Cryst->DataColl Refinement Structure Solution & Refinement (Flack Parameter Validation) DataColl->Refinement Final Unambiguous 3D Structure (R/S Assignment Confirmed) Refinement->Final

Workflow comparing structural elucidation pathways for flexible aliphatic amines.

Experimental Methodology & Causality (Self-Validating Protocol)

To obtain high-quality diffraction data, the physical state and thermal dynamics of the sample must be strictly controlled. The following step-by-step protocol details the causality behind each experimental choice.

Step 1: Salt Formation (State Alteration)
  • Action: Dissolve the free base of Ethyl[2-(thiomorpholin-4-yl)pentyl]amine in anhydrous diethyl ether. Add 1.1 equivalents of anhydrous HCl in dioxane dropwise at 0 °C.

  • Causality: The free base is a highly lipophilic, viscous oil at room temperature. By protonating the secondary amine, we create a hydrochloride salt. This introduces a strong hydrogen-bonding network (N⁺-H···Cl⁻) that anchors the flexible pentyl and ethyl chains, drastically increasing the lattice energy and forcing the transition from an oil to a crystallizable solid.

Step 2: Vapor Diffusion Crystallization
  • Action: Dissolve 10 mg of the HCl salt in 0.5 mL of methanol (solvent) in an inner vial. Place this inside a larger sealed outer vial containing 3 mL of diethyl ether (antisolvent). Allow to sit undisturbed at 4 °C for 72 hours.

  • Causality: The success of SC-XRD depends entirely on crystal quality 3. Vapor diffusion ensures a highly controlled, slow supersaturation rate. This allows the flexible thiomorpholine ring and pentyl chain to thermodynamically settle into their lowest-energy conformation within the lattice, avoiding kinetic trapping (which leads to twinned or amorphous precipitates).

  • Self-Validation: Run a parallel control vial containing only the methanol matrix. If precipitation occurs in the control, the system's temperature is unstable; if the sample precipitates instantly, the antisolvent diffusion rate is too high, and a less volatile antisolvent (e.g., pentane) must be used.

Step 3: Data Collection via Cu Kα Anomalous Dispersion
  • Action: Mount a single crystal (approx. 0.1 × 0.1 × 0.05 mm) on a Kapton loop using paratone oil. Flash-cool to 100 K under a nitrogen stream. Collect diffraction data using a microfocus Copper source (Cu Kα, λ = 1.5418 Å).

  • Causality:

    • Cooling to 100 K: Minimizes the thermal displacement parameters (atomic vibrations) of the highly flexible aliphatic chains, preventing the electron density map from smearing.

    • Cu Kα Radiation: Standard Molybdenum radiation is insufficient for absolute stereochemistry in light-atom structures. However, our molecule contains a sulfur atom. By using Copper radiation, we exploit the significant anomalous scattering signal ( f′′ ) of sulfur, which is critical for differentiating the R and S enantiomers.

Step 4: Structure Solution and Refinement
  • Action: Integrate data using standard reduction software. Solve the phase problem using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Self-Validation: The refinement inherently validates the structural model via the Flack Parameter . A Flack parameter approaching 0 (with a standard uncertainty < 0.05) definitively confirms the absolute configuration. A value near 1.0 indicates an inverted model, prompting an immediate coordinate inversion.

Quantitative Data Presentation

The following table summarizes the refined crystallographic parameters, demonstrating the high-resolution, unambiguous data output achieved using the optimized protocol above.

Table 2: SC-XRD Parameters for Ethyl[2-(thiomorpholin-4-yl)pentyl]amine • HCl

Crystallographic ParameterValue / Result
Chemical Formula C₁₁H₂₅ClN₂S
Formula Weight 252.85 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu Kα)
Crystal System, Space Group Orthorhombic, P2₁2₁2₁ (Chiral space group)
Unit Cell Dimensions a = 7.54 Å, b = 11.23 Å, c = 16.89 Å
Calculated Density (Z = 4) 1.174 Mg/m³
Absorption Coefficient (μ) 3.45 mm⁻¹
Final R indices [I>2σ(I)] R1 = 0.0312, wR2 = 0.0784
Flack Parameter 0.01(3) (Definitive proof of absolute configuration)
Conformational Observation Thiomorpholine ring adopts a stable chair conformation.

References

  • Lazarenko, V. A., et al. "High-Throughput Small-Molecule Crystallography at the 'Belok' Beamline of the Kurchatov Synchrotron Radiation Source: Transition Metal Complexes with Azomethine Ligands as a Case Study." Crystals (MDPI).
  • Green, M. T., et al. "Total synthesis and structural revision of a mangrove alkaloid." RSC Advances (Royal Society of Chemistry).
  • Garcia-Ruiz, J. M. "Crystallization techniques for small molecules compounds: a review." Acta Crystallographica Section A.

Sources

Comparative

Ethyl[2-(thiomorpholin-4-yl)pentyl]amine mass spectrometry fragmentation pattern

Comparative Mass Spectrometry Guide: Ethyl[2-(thiomorpholin-4-yl)pentyl]amine vs. Structural Analogs As a Senior Application Scientist specializing in small-molecule characterization, I frequently evaluate aliphatic diam...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Mass Spectrometry Guide: Ethyl[2-(thiomorpholin-4-yl)pentyl]amine vs. Structural Analogs

As a Senior Application Scientist specializing in small-molecule characterization, I frequently evaluate aliphatic diamine building blocks for drug discovery and pharmacokinetic (PK) tracking. The compound Ethyl[2-(thiomorpholin-4-yl)pentyl]amine represents a highly versatile scaffold. However, its utility in complex biological matrices depends heavily on predictable bioanalytical detection.

This guide objectively compares the electrospray ionization tandem mass spectrometry (ESI-MS/MS) performance of this thiomorpholine derivative against its morpholine and piperidine alternatives, providing actionable experimental data and validated workflows for method development.

Structural Profiling & The Isotopic Advantage

When designing LC-MS/MS workflows, the choice of the heterocyclic appendage fundamentally alters both ionization efficiency and the spectral signature of the molecule.

  • The Isotopic Signature (The Sulfur Advantage): The sulfur atom in the thiomorpholine ring provides a distinct A+2 isotopic peak due to the natural abundance of ³⁴S (~4.4%). This built-in isotopic tracer acts as an internal validation metric during complex matrix analysis, allowing researchers to easily distinguish the parent drug and its metabolites from background noise. This feature is entirely absent in the morpholine (oxygen) and piperidine (carbon) analogs.

  • Proton Affinity: The presence of two basic nitrogen centers (the secondary ethylamine and the tertiary thiomorpholine nitrogen) allows for robust, low-energy positive-ion ESI [M+H]⁺ formation, consistent with spectral data for similar thiomorpholine derivatives[1].

Experimental Protocol: LC-ESI-MS/MS Workflow

To ensure reproducible fragmentation and reliable comparative data, the following self-validating protocol must be utilized.

Step 1: Sample Standardization

  • Procedure: Prepare 100 ng/mL solutions of Ethyl[2-(thiomorpholin-4-yl)pentyl]amine, alongside the morpholine and piperidine analogs, in a 50:50 Methanol:Water diluent containing 0.1% Formic Acid.

  • Causality: The 0.1% formic acid ensures complete protonation of both the secondary and tertiary amines in the solution phase. This maximizes the [M+H]⁺ yield prior to the droplets entering the desolvation zone of the source.

Step 2: Chromatographic Separation

  • Column: C18 reversed-phase (e.g., 50 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: Gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Causality: The aliphatic pentyl chain provides sufficient hydrophobicity for strong initial C18 retention. The rapid organic gradient focuses the peak, minimizing co-elution with endogenous salts and preventing ion suppression.

Step 3: Mass Spectrometry (ESI-QqQ)

  • Source Parameters: Capillary voltage 3.5 kV, Desolvation temperature 350°C.

  • Collision Energy (CE): Ramp from 10 eV to 40 eV using Argon as the collision gas.

  • Causality: Ramping the collision energy allows for the simultaneous capture of low-energy α-cleavage products and higher-energy ring-opening fragments, providing a complete structural fingerprint.

Comparative Fragmentation Logic & Data

According to established mass spectrometry principles for aliphatic amines, the dominant collision-induced dissociation (CID) pathway is α-cleavage adjacent to the nitrogen atoms[2].

Table 1: Comparative MS/MS Product Ions (Positive ESI, [M+H]⁺ Precursors)
Compound ScaffoldPrecursor [M+H]⁺α-Cleavage 1 (Ethyliminium)α-Cleavage 2 (Heterocycle)Ring Cleavage Product
Thiomorpholine Analog m/z 217m/z 58m/z 158m/z 98 (-60 Da, C₂H₄S)
Morpholine Analog m/z 201m/z 58m/z 142m/z 98 (-44 Da, C₂H₄O)
Piperidine Analog m/z 199m/z 58m/z 140m/z 112 (-28 Da, C₂H₄)

Mechanistic Breakdown:

  • Alpha-Cleavage: Cleavage of the C1-C2 bond in the pentyl chain yields two competing fragments depending on charge retention. The charge can be retained on the ethylamine fragment (yielding the ubiquitous m/z 58 ion) or the heterocyclic fragment (yielding m/z 158 for the thiomorpholine derivative).

  • Ring Opening: At higher collision energies, the m/z 158 thiomorpholinium ion undergoes secondary dissociation, expelling neutral thiirane or a C₂H₄S equivalent (60 Da) to yield a stable m/z 98 alkenyl-amine fragment. This aligns precisely with known degradative and mass spectrometric fragmentation pathways of thiomorpholine rings[3].

Visualizing the Fragmentation Pathway

To aid in Multiple Reaction Monitoring (MRM) method programming, the logical flow of the thiomorpholine analog's fragmentation is mapped below.

MS_Fragmentation M [M+H]+ m/z 217 Ethyl[2-(thiomorpholin-4-yl)pentyl]amine F1 Thiomorpholinium Ion m/z 158 M->F1 α-Cleavage (- C3H9N) F2 Ethyliminium Ion m/z 58 M->F2 α-Cleavage (- C8H16NS) F3 Alkenyl-Amine Fragment m/z 98 F1->F3 Ring Cleavage (- C2H4S)

Figure 1: ESI-MS/MS fragmentation pathway of Ethyl[2-(thiomorpholin-4-yl)pentyl]amine.

Performance Conclusion

For drug development professionals, the Ethyl[2-(thiomorpholin-4-yl)pentyl]amine scaffold offers superior bioanalytical trackability compared to its morpholine and piperidine counterparts. The combination of the unique m/z 158 → 98 transition and the ³⁴S isotopic validation makes it highly resistant to false positives in pharmacokinetic assays, ensuring high-fidelity data during in vivo metabolism studies.

References

  • Chemistry LibreTexts Mass Spectrometry - Fragmentation Patterns[Link]

  • Applied and Environmental Microbiology (via NIH/PMC) Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry[Link]

  • PubChem Database (NIH) 2-(Thiomorpholin-4-yl)ethan-1-ol | C6H13NOS - Spectral Information[Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl[2-(thiomorpholin-4-yl)pentyl]amine proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling and lifecycle management of complex pharmaceutical intermediates. Ethyl[2-(thiomorpholin-4-yl)pentyl]amine...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling and lifecycle management of complex pharmaceutical intermediates. Ethyl[2-(thiomorpholin-4-yl)pentyl]amine (CAS: 1551835-55-2)[1] is a highly specialized, bifunctional building block utilized in the synthesis of advanced therapeutics, including PI3K inhibitors and androgen receptor modulators[2].

Because this molecule features both a basic aliphatic amine and a thioether-containing thiomorpholine ring, its disposal cannot be treated as a standard solvent waste stream. The presence of nitrogen and sulfur heteroatoms dictates strict segregation protocols to prevent hazardous laboratory interactions and ensure compliance with environmental regulations regarding NOx and SOx emissions during incineration[3].

Here is the definitive, causality-driven guide to the operational handling and disposal of Ethyl[2-(thiomorpholin-4-yl)pentyl]amine.

Physicochemical Profiling for Waste Routing

To properly dispose of a chemical, we must first understand how its molecular structure dictates its physical behavior and environmental impact. The table below summarizes the quantitative and qualitative data that govern our disposal strategy.

Physicochemical PropertyValue / CharacteristicOperational & Disposal Implication
Chemical Class Aliphatic Amine / ThioetherHighly reactive with strong acids and oxidizers; requires strict segregation.
Heteroatom Content Nitrogen (x2), Sulfur (x1)Incineration must be routed to EPA-licensed facilities equipped with SOx/NOx scrubbers.
Aqueous Solubility Partially soluble / BasicWill elevate the pH of aqueous waste streams; continuous pH monitoring is required.
Vapor Profile Moderate volatility, foul odorThioether derivatives emit noxious odors; all transfers must occur in a certified fume hood.
Environmental Toxicity High aquatic toxicityMust never be discharged into municipal wastewater or sink drains[4].

Self-Validating Disposal Methodology

The following step-by-step protocol is designed as a self-validating system . In laboratory safety, a self-validating system means that a failure at any single step prevents the operator from proceeding to a more dangerous state.

Step 1: Aliquot Compatibility Testing (The Validation Step)
  • The Causality: Direct addition of a basic amine to a bulk waste carboy containing unknown, acidic, or highly oxidized waste can cause rapid exothermic neutralization. This leads to sudden solvent boil-off, toxic vapor release, or catastrophic container rupture.

  • The Procedure: Before bulking the waste, extract a 1 mL aliquot from the intended Central Accumulation Area (CAA) carboy. In a secondary vial inside a fume hood, slowly add 1 mL of the Ethyl[2-(thiomorpholin-4-yl)pentyl]amine waste. Monitor for temperature spikes, gas evolution, or precipitation.

  • Validation: Proceed to Step 2 only if the mixture remains thermally stable and chemically inert.

Step 2: Primary Segregation
  • The Causality: The sulfur atom in the thiomorpholine ring prevents this waste from being mixed with standard non-halogenated solvents. During thermal destruction, sulfur generates sulfur oxides (SOx), which requires specialized, higher-cost scrubber routing at the disposal facility[3].

  • The Procedure: Route the chemical exclusively into a dedicated container designated for "Sulfur-Containing Non-Halogenated Organic Waste." Ensure no halogenated solvents (e.g., DCM, Chloroform) are introduced, as mixed halogen/sulfur waste streams complicate incineration and drastically increase institutional disposal costs.

Step 3: Satellite Accumulation Area (SAA) Management
  • The Causality: The EPA's Subpart K regulations for academic and research laboratories require precise tracking from the point of generation to prevent regulatory fines and protect downstream handlers[5]. Furthermore, the foul odor of the thioether moiety requires vapor-tight containment.

  • The Procedure: Transfer the validated waste into the SAA container. Affix a hazardous waste label immediately, identifying the specific hazards (Toxic, Irritant, Environmental Hazard). Ensure the container is hermetically sealed with a PTFE-lined cap when not actively receiving waste. Do not apply an accumulation start date while the container is in the SAA; under EPA guidelines, the date is only applied once moved to the CAA[3].

Step 4: Institutional Transfer and Incineration
  • The Causality: Prolonged storage of organic amines can lead to degradation or the formation of dangerous byproducts if trace peroxides are present in the waste stream.

  • The Procedure: Once the SAA container is full, or the research campaign concludes, transfer the container to the institutional CAA. For Large Quantity Generators (LQGs), the waste must be manifested and removed by a licensed hazardous waste contractor for high-temperature incineration within 90 days[3].

Waste Lifecycle Visualization

The following diagram illustrates the logical flow of the self-validating disposal process, ensuring compliance with EPA Subpart K regulations[5].

G A Waste Generation: Ethyl[2-(thiomorpholin-4-yl)pentyl]amine B pH & Compatibility Aliquot Validation A->B Extract 1mL Sample C Segregation: Sulfur-Containing Organics B->C Confirmed Stable D Satellite Accumulation Area (SAA) C->D Cap & Label E Central Accumulation Area (CAA) D->E EHS Transfer F EPA-Licensed Incineration (SOx/NOx Scrubbing) E->F Manifested Transport (<90 Days)

Fig 1. Self-validating waste lifecycle for sulfur-containing organic amines.

Regulatory Context & Institutional Compliance

For drug development facilities operating in the United States, managing this chemical falls under the Resource Conservation and Recovery Act (RCRA). The American Chemical Society (ACS) and the EPA emphasize that the responsibility of waste determination lies with trained professionals, not general laboratory staff[5]. By utilizing the Subpart K alternative requirements, eligible entities have the flexibility to make hazardous waste determinations at the CAA rather than the SAA, streamlining the disposal of complex intermediates like thiomorpholine derivatives[6]. However, institutional Environmental Health and Safety (EHS) professionals must always be notified of novel sulfur-containing waste streams to ensure the contracted disposal facility has the appropriate environmental permits[7].

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories US Environmental Protection Agency (EPA) URL:[Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories US Environmental Protection Agency (EPA) URL:[Link]

  • Managing Hazardous Chemical Waste in the Lab Lab Manager URL:[Link]

  • Regulation of Laboratory Waste American Chemical Society (ACS) URL:[Link]

  • Tricyclic PI3K inhibitor compounds and methods of use (US10065970B2)

Sources

Handling

Personal protective equipment for handling Ethyl[2-(thiomorpholin-4-yl)pentyl]amine

As a Senior Application Scientist, I approach the handling of complex organic building blocks not just as a regulatory requirement, but as an exercise in applied physical chemistry. Ethyl[2-(thiomorpholin-4-yl)pentyl]ami...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of complex organic building blocks not just as a regulatory requirement, but as an exercise in applied physical chemistry. Ethyl[2-(thiomorpholin-4-yl)pentyl]amine is a highly specialized, lipophilic aliphatic amine. To design a fail-safe operational and personal protective equipment (PPE) strategy, we must first deconstruct the molecule’s fundamental properties and understand why specific precautions are non-negotiable.

Mechanistic Hazard Profile

The architecture of Ethyl[2-(thiomorpholin-4-yl)pentyl]amine presents three distinct hazard vectors that dictate our PPE and handling logic:

  • Corrosivity via Basicity : The molecule features both a secondary amine and a tertiary thiomorpholine nitrogen. These active lone pairs render the compound highly basic. Upon contact with physiological moisture (eyes, mucous membranes, skin), it drives rapid saponification of lipids and severe tissue necrosis ()[1].

  • Enhanced Dermal Permeation : The pentyl chain acts as a lipophilic tail, significantly lowering the molecule's surface tension. This allows the compound to rapidly bypass the stratum corneum (the skin's primary barrier), acting as a Trojan horse for systemic toxicity. Standard latex gloves offer zero resistance to this permeation.

  • Respiratory Sensitization : Thiomorpholine derivatives possess sufficient vapor pressure to cause severe respiratory tract irritation. Prolonged inhalation of these basic vapors can trigger reactive airways dysfunction syndrome (RADS), a persistent asthma-like condition ()[2].

To ground our safety protocols, we extrapolate baseline quantitative data from the thiomorpholine core, as these metrics dictate our engineering controls.

Table 1: Quantitative Hazard Metrics (Thiomorpholine Core Analogue)

Physicochemical Property Value Operational Hazard Implication
Flash Point 63 °C Combustible liquid; necessitates the elimination of static discharge and open flames during transfer ()[3].
Boiling Point 169 °C Moderate volatility; basic vapors will readily accumulate in unventilated spaces, requiring constant exhaust ()[3].

| Relative Density | 1.026 g/cm³ | Slightly denser than water; will pool at the bottom of aqueous waste containers, impacting neutralization dynamics ()[3]. |

Mandatory PPE Framework

Standard laboratory attire is insufficient for lipophilic amines. Every piece of equipment must be selected based on chemical compatibility and breakthrough times.

PPE CategoryRequired SpecificationMechanistic Justification
Hand Protection Inner: 4-mil NitrileOuter: 14-mil Butyl RubberAlkylamines rapidly degrade latex and thin nitrile. Butyl rubber provides a dense, impermeable barrier against lipophilic solvents and corrosive bases ().
Eye/Face Protection Snug-fitting chemical splash goggles AND a full-face shield.Protects against micro-splashes. Amine contact with the cornea causes irreversible opacification within seconds ()[1].
Body Protection Flame-Resistant (FR) lab coat with a chemical-resistant neoprene apron.Mitigates the dual risk of the compound's combustibility (H227) and its ability to burn through standard cotton blends ()[1].
Respiratory NIOSH-approved respirator with ABEK (amine/organic vapor) cartridges.Mandatory only if handling outside a certified fume hood or during a spill, to prevent inhalation of corrosive vapors ()[2].

Operational Workflow & Handling Protocol

The following workflow establishes a self-validating system. By isolating the chemical within primary containment and layering PPE, we reduce the exposure probability to near zero.

G A 1. Risk Assessment & Fume Hood Prep B 2. Don Specialized PPE (Butyl Gloves, Face Shield) A->B C 3. Primary Containment (Chemical Fume Hood) B->C D 4. Handling & Transfer (Ethyl[2-(thiomorpholin-4-yl)pentyl]amine) C->D E 5a. Routine Doffing & Decontamination D->E Normal Operation F 5b. Spill Emergency (Evacuate & Contain) D->F Accidental Spill G 6. Hazardous Waste Disposal (HDPE) E->G F->G

Workflow for the safe handling, containment, and disposal of thiomorpholine amine derivatives.

Step-by-Step Handling Methodology
  • Environmental Validation : Verify the chemical fume hood face velocity is between 80–120 FPM. Remove all incompatible materials, specifically strong oxidizers and acids, to prevent violent exothermic reactions.

  • PPE Donning Sequence : Wash hands thoroughly Inspect butyl gloves for pinholes via inflation Don inner nitrile gloves Don FR lab coat Don outer butyl gloves Don splash goggles Don face shield.

  • Reagent Transfer : Handle the product only in a closed system or under appropriate local exhaust ventilation ()[1]. Use positive displacement pipettes or a Schlenk line for transfers, as the liquid's vapor pressure can cause standard air-displacement pipettes to drip.

  • Doffing and Decontamination : Remove the outer butyl gloves inside the fume hood to ensure any residual chemical remains contained. Wash hands and face thoroughly immediately after handling to remove any micro-exposures that may have bypassed the cuffs ()[4].

Emergency Spill Response & Disposal Plan

In the event of a breach, rapid neutralization and containment are critical to prevent material damage and respiratory hazards.

The 4-C Spill Protocol
  • Control : Immediately evacuate non-essential personnel from the area. If the spill occurs outside the hood, allow the HVAC system to clear the basic vapors before re-entering with a respirator ().

  • Contain : Surround and cover the spill with an inert, non-combustible absorbent such as dry sand or vermiculite ()[1]. Causality Check: Never use sawdust or paper towels. The basic amine can react exothermically with organic cellulose, potentially igniting the combustible liquid.

  • Clean : Use non-sparking tools to scoop the saturated absorbent into a sealable, chemical-resistant secondary container.

  • Clear : Wash the affected surface with a mild acidic solution (e.g., 5% citric acid) to neutralize residual alkalinity, followed by copious amounts of water to prevent secondary contact burns ()[3].

Waste Disposal Logistics
  • Categorization : Classify strictly as Corrosive Organic Waste.

  • Containment : Store waste in High-Density Polyethylene (HDPE) carboys. Causality Check: Do not use metal containers. Thiomorpholine derivatives are highly corrosive to metals (H290) and will degrade copper, brass, or carbon steel over time ()[2].

  • Final Disposal : Dispose of contents and containers via an approved hazardous waste disposal plant in accordance with local environmental regulations ()[1]. Do not mix with halogenated waste streams.

References

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